Technical Documentation Center

R-Desmethyl Doxylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: R-Desmethyl Doxylamine
  • CAS: 437999-65-0

Core Science & Biosynthesis

Foundational

Stereoselective Pharmacokinetics of R-Desmethyl Doxylamine In Vivo: A Technical Guide for Drug Development

Executive Summary Doxylamine is a first-generation ethanolamine-class H1-antihistamine characterized by pronounced sedative and anticholinergic properties. While administered clinically as a racemic mixture, its in vivo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Doxylamine is a first-generation ethanolamine-class H1-antihistamine characterized by pronounced sedative and anticholinergic properties. While administered clinically as a racemic mixture, its in vivo pharmacological profile is highly stereoselective. The R(+) enantiomeric configuration drives the primary antihistaminic efficacy[1]. Following oral administration, doxylamine undergoes extensive hepatic biotransformation to its primary active metabolite, N-desmethyldoxylamine[2]. Understanding the specific in vivo pharmacokinetics (PK) of the R-enantiomer of desmethyl doxylamine is critical for optimizing therapeutic windows, predicting drug-drug interactions, and advancing chiral drug formulations.

As a Senior Application Scientist, I have structured this whitepaper to dissect the metabolic pathways, quantitative PK parameters, and the rigorous analytical methodologies required to isolate and quantify R-desmethyl doxylamine in biological matrices.

Hepatic Biotransformation and Stereoselective Metabolism

Doxylamine is highly lipophilic, allowing for rapid gastrointestinal absorption and extensive distribution across the blood-brain barrier (BBB). Once in systemic circulation, it is subjected to heavy first-pass hepatic metabolism.

Causality of the Enzymatic Pathway: The N-demethylation of doxylamine to R-desmethyl doxylamine is primarily catalyzed by the cytochrome P450 (CYP) enzyme superfamily, specifically CYP2D6, CYP1A2, and CYP2C9 [3][4]. The reliance on CYP2D6 introduces significant inter-individual variability. For instance, CYP2D6 "poor metabolizers" exhibit significantly lower plasma concentrations of the desmethyl metabolite and a corresponding accumulation of the parent drug, whereas "ultrarapid metabolizers" rapidly convert the parent drug to R-desmethyl doxylamine[3].

Following initial demethylation, R-desmethyl doxylamine can undergo further oxidative metabolism to N,N-didesmethyldoxylamine, or phase II conjugation to form O-glucuronide conjugates[2][5]. These conjugated and unconjugated metabolites are predominantly eliminated via renal excretion[6].

G Dox Racemic Doxylamine (Parent Drug) CYP Hepatic CYP450 (CYP2D6, CYP1A2, CYP2C9) Dox->CYP N-demethylation R_Des R-Desmethyl Doxylamine (Active Metabolite) CYP->R_Des Stereoselective Pathway S_Des S-Desmethyl Doxylamine (Active Metabolite) CYP->S_Des Dides N,N-Didesmethyldoxylamine R_Des->Dides Further demethylation Gluc O-Glucuronide Conjugates R_Des->Gluc Phase II Conjugation

Hepatic CYP450-mediated metabolism of doxylamine to R-desmethyl doxylamine.

Quantitative Pharmacokinetic Profile

The PK profile of R-desmethyl doxylamine mirrors the parent compound but exhibits distinct elimination kinetics. The R(+) isomer of the parent drug demonstrates a superior antihistaminic activity of 95.83%, significantly outperforming the S(-)-isomer[1]. This stereoselective receptor affinity extends to the desmethyl metabolite, which continues to antagonize central H1 receptors, promoting sleepiness and reducing wakefulness[7].

Table 1: Comparative Pharmacokinetic Parameters

Data synthesized from mammalian in vivo models and human extrapolations.

ParameterRacemic DoxylamineR-Desmethyl DoxylaminePhysiological & Clinical Implication
Bioavailability ~25% - 30% (Extensive first-pass)Similar to parent drugRapid systemic appearance post-oral dosing[7].
Elimination Half-Life ( t1/2​ ) ~10 hours10 - 12 hoursProlonged CNS sedation; risk of next-day "hangover" effect[7].
Primary Metabolic Enzymes CYP2D6, CYP1A2, CYP2C9CYP-mediated further demethylationHighly susceptible to genetic polymorphisms (e.g., CYP2D6 phenotypes)[3].
Receptor Affinity (H1) High (Racemate)Highest (Derived from R configuration)The R configuration drives the primary anticholinergic and sedative efficacy[1].
Excretion Pathway Renal (minor unchanged)Renal (Unconjugated & O-Glucuronides)Renal impairment significantly increases systemic exposure and toxicity risk[2][3].

Analytical Methodologies & Self-Validating Protocols

Standard reverse-phase liquid chromatography (RP-HPLC) cannot resolve chiral centers. To accurately profile the PK of R-desmethyl doxylamine in vivo, we must utilize Chiral Stationary Phases (CSPs) coupled with tandem mass spectrometry (LC-MS/MS).

Protocol 1: In Vivo Pharmacokinetic Study Design (Mammalian Model)

This protocol describes the generation of in vivo PK data using Fischer 344 rats, a standard model for doxylamine metabolism[6].

  • Animal Dosing: Administer 13.3 mg/kg of doxylamine succinate via oral gavage[2].

    • Causality: This dosage ensures sufficient systemic exposure to track downstream metabolites without inducing acute hepatic toxicity.

  • Serial Blood Sampling: Collect 200 µL of blood via a jugular vein catheter at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: This timeframe captures both the Cmax​ (absorption phase) and the extensive 10-12 hour elimination half-life of the R-desmethyl metabolite[7].

  • Plasma Isolation & IS Addition: Centrifuge blood at 4,000 x g for 10 min at 4°C. Spike the resulting plasma with 5 µg/mL diphenhydramine hydrochloride as an Internal Standard (IS)[8].

    • Causality: Diphenhydramine shares structural similarities (ethanolamine class), ensuring it mimics the extraction recovery and ionization efficiency of desmethyldoxylamine without co-eluting.

  • Self-Validation Checkpoint: Analyze pre-dose blank plasma spiked with IS to confirm the absence of endogenous matrix interferences at the specific retention time of R-desmethyl doxylamine.

Protocol 2: Enantioselective UFLC-MS/MS Quantification
  • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex for 45 seconds, then centrifuge at 14,000 x g for 10 min[8].

    • Causality: Acetonitrile denatures plasma proteins that bind the lipophilic metabolite, releasing free R-desmethyl doxylamine into the supernatant.

  • Chiral Chromatography: Inject the supernatant onto a cellulose Tris(4-chloro-3-methylphenylcarbamate) chiral column[9].

    • Mobile Phase: 20 mM ammonium bicarbonate buffer/acetonitrile (65:35 v/v) containing 0.15% diethylamine[9]. Flow rate: 1.0 mL/min.

    • Causality: The chiral selector forms transient diastereomeric complexes, cleanly resolving the R and S enantiomers. Diethylamine acts as a competing base, reducing non-specific secondary interactions with residual column silanols to prevent peak tailing[9].

  • MS/MS Detection: Operate in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • Self-Validation Checkpoint: Calculate the resolution factor ( Rs​ ) between the R- and S-desmethyl doxylamine peaks. An Rs​>1.5 indicates baseline separation, validating the efficacy of the chiral stationary phase.

W A In Vivo Dosing & Sampling B Protein Precipitation A->B C Chiral UFLC Separation B->C D ESI+ MS/MS Quantification C->D E PK Modeling & Analysis D->E

Workflow for the enantioselective quantification of R-desmethyl doxylamine.

Conclusion

The pharmacokinetics of R-desmethyl doxylamine are defined by its CYP-mediated formation, its lipophilic distribution, and its prolonged 10-12 hour elimination half-life[3][7]. Because the R-enantiomer retains potent H1-antagonistic activity[1], accurately mapping its in vivo exposure through enantioselective chromatography is non-negotiable for modern drug safety profiling. Implementing the self-validating chiral LC-MS/MS workflows detailed above ensures high-fidelity data, empowering researchers to account for genetic metabolic variations and optimize therapeutic dosing regimens.

References

  • Buy R-DesmethylDoxylamine (EVT-13554498) - EvitaChem - evitachem.com
  • 021876Orig1s000 - accessdata.fda.
  • Chiral separation of (d)- and (l)
  • Application Note: Enantioselective Analysis of Doxylamine Using Chiral Chrom
  • Resolution, Characterization and Biological Evalu
  • Doxylamine | C17H22N2O | CID 3162 - PubChem - nih.gov
  • Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - nih.gov
  • Comparative Analysis of (S)
  • N-Desmethyldoxylamine Reference Standard - benchchem.com

Sources

Exploratory

Unveiling the Metabolic Fate of Doxylamine: The Pathway to R-Desmethyl Doxylamine

Executive Summary Doxylamine is a first-generation ethanolamine-class antihistamine widely utilized for its sedative and anti-allergic properties. While traditionally administered as a racemic mixture, the stereochemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Doxylamine is a first-generation ethanolamine-class antihistamine widely utilized for its sedative and anti-allergic properties. While traditionally administered as a racemic mixture, the stereochemistry of doxylamine profoundly dictates its pharmacodynamic efficacy and metabolic clearance. This whitepaper provides an in-depth technical analysis of the cytochrome P450 (CYP450)-mediated N-demethylation pathway, specifically tracing the biotransformation of the highly active R(+)-enantiomer into R-desmethyl doxylamine. Designed for researchers and drug development professionals, this guide synthesizes pharmacokinetic data, enzymatic mechanisms, and self-validating experimental workflows for chiral metabolite quantification.

Stereochemistry and Pharmacological Significance

Doxylamine exists as a racemic mixture of two optical isomers: R(+)-doxylamine and S(-)-doxylamine. In pharmacological evaluations, chirality plays a critical role in receptor binding affinity. Studies utilizing isolated guinea pig ileum models demonstrate that R(+)-doxylamine succinate possesses superior antihistaminic activity, achieving 95.83% histamine inhibition, which exceeds both the racemic mixture (91.66%) and the S(-)-isomer (87.5%) (1)[1].

Because the R-enantiomer drives the primary therapeutic effect, understanding its specific metabolic degradation into R-desmethyl doxylamine is essential for optimizing enantiopure drug formulations and predicting drug-drug interactions (DDIs).

The CYP450-Mediated N-Demethylation Pathway

The systemic clearance of doxylamine is heavily reliant on hepatic biotransformation, with approximately 60% of the drug eliminated via the kidneys in the form of its metabolites (2)[2]. The primary metabolic route is N-demethylation, converting doxylamine into N-desmethyl doxylamine and subsequently N,N-didesmethyl doxylamine (3)[3].

Mechanistic Breakdown

The conversion of R-doxylamine to R-desmethyl doxylamine is catalyzed primarily by CYP2D6 , with secondary contributions from CYP1A2 and CYP2C9 (4)[4].

  • Oxidation: The heme iron of the CYP450 enzyme abstracts an electron from the tertiary amine of R-doxylamine, initiating a proton transfer that hydroxylates the adjacent methyl group.

  • Intermediate Formation: This results in a highly unstable carbinolamine intermediate.

  • Cleavage: The carbinolamine spontaneously collapses, breaking the carbon-nitrogen bond. This cleavage releases formaldehyde (HCHO) and yields the secondary amine, R-desmethyl doxylamine.

MetabolicPathway Dox R(+)-Doxylamine CYP CYP450 Enzymes (CYP2D6, CYP1A2, CYP2C9) Dox->CYP Oxidation Carbinolamine Carbinolamine Intermediate (Unstable) CYP->Carbinolamine Hydroxylation Desmethyl R(+)-Desmethyl Doxylamine Carbinolamine->Desmethyl Spontaneous Cleavage Formaldehyde Formaldehyde (HCHO) Carbinolamine->Formaldehyde Release Didesmethyl R(+)-N,N-Didesmethyl Doxylamine Desmethyl->Didesmethyl Further N-demethylation

Metabolic pathway of R-doxylamine to R-desmethyl doxylamine via CYP450.

Quantitative Pharmacokinetics & Enzyme Dynamics

The pharmacokinetic profile of doxylamine exhibits distinct parameters depending on the formulation and the specific enantiomer being analyzed. The tables below summarize the clinical pharmacokinetics and the specific enzyme dynamics governing its metabolism.

Table 1: Pharmacokinetic Profile of Doxylamine Enantiomers
ParameterR(+)-DoxylamineS(-)-DoxylamineRacemic Doxylamine
AUC (0-∞) 936.32 ± 261.93 ng·h/mL936.45 ± 199.50 ng·h/mL~1800 ng·h/mL
Cmax 47.30 ± 6.25 ng/mL43.78 ± 5.64 ng/mL90.88 ± 11.54 ng/mL
Tmax 6.00 - 7.00 h (Modified Release)6.00 - 7.00 h (Modified Release)1.5 - 2.5 h (Immediate Release)
Elimination Half-Life N/AN/A10 - 12 hours

Data synthesized from clinical pharmacokinetic studies on modified-release formulations (5)[5] and general PK parameters (3)[3].

Table 2: CYP450 Enzyme Contributions to N-Demethylation
EnzymeRelative ContributionClinical Impact & Polymorphism Effect
CYP2D6 PrimaryHigh genetic variability. Poor metabolizers exhibit significantly lower plasma concentrations of the desmethyl metabolite; ultrarapid metabolizers show rapid accumulation.
CYP1A2 SecondaryModerate impact. Susceptible to induction by lifestyle factors (e.g., tobacco smoking), which can accelerate clearance.
CYP2C9 SecondaryModerate impact. Genetic polymorphisms can mildly alter overall clearance rates.

Enzyme profiling data sourced from comparative metabolic analyses (4)[4].

Self-Validating Experimental Workflows

To accurately study the metabolism of R-doxylamine, researchers must employ rigorous, self-validating protocols that account for stereochemistry and enzyme kinetics.

Protocol A: In Vitro CYP450 Phenotyping for R-Doxylamine N-Demethylation

Objective: Isolate and quantify the specific contribution of CYP2D6 to the formation of R-desmethyl doxylamine.

  • Step 1: Preparation of Self-Validating Controls. Set up three parallel incubation systems: an Active Sample (rhCYP + NADPH), a Minus-NADPH Control (rhCYP + Buffer, no NADPH), and a Zero-Time Control (quenched before NADPH addition).

    • Causality/Rationale: The Minus-NADPH control acts as a self-validating mechanism to prove that metabolite formation is strictly cytochrome-mediated, ruling out spontaneous chemical degradation in the buffer.

  • Step 2: Incubation Mixture. Combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl2, and 50 pmol/mL of recombinant human CYP2D6 (rhCYP2D6). Add enantiopure R-doxylamine substrate (1-50 µM).

  • Step 3: Reaction Initiation. Add 1 mM NADPH to the Active Sample to initiate the reaction.

    • Causality/Rationale: NADPH supplies the essential reducing equivalents required to drive the P450 catalytic cycle.

  • Step 4: Incubation. Incubate at 37°C for exactly 30 minutes.

  • Step 5: Quenching. Add an equal volume of ice-cold acetonitrile containing an internal standard (e.g., doxylamine-d5).

    • Causality/Rationale: Ice-cold acetonitrile denatures the CYP enzymes, instantly halting the reaction and locking the metabolic profile, preventing the degradation of unstable intermediates.

Protocol B: Enantioselective LC-MS/MS Quantification

Objective: Accurately separate and quantify R-desmethyl doxylamine from biological matrices.

  • Step 1: Sample Extraction & Internal Standard Normalization. Ensure the deuterated internal standard (doxylamine-d5) was added during the quenching phase. Centrifuge the sample at 14,000 x g for 10 minutes to pellet precipitated proteins.

    • Causality/Rationale: The internal standard validates the extraction process; any loss during precipitation or ionization suppression in the mass spectrometer is proportionally corrected, ensuring absolute quantitative trustworthiness.

  • Step 2: Chiral Chromatographic Separation. Inject the supernatant onto an α 1-acid glycoprotein (AGP) chiral stationary phase column. Use a mobile phase of 10 mM ammonium acetate buffer (pH 5.8) and acetonitrile.

    • Causality/Rationale: Standard reverse-phase columns cannot separate enantiomers. The AGP column exploits stereospecific hydrophobic and steric interactions. Controlling the pH at 5.8 ensures the basic amine remains partially ionized, optimizing chiral recognition.

  • Step 3: MS/MS Detection. Utilize electrospray ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions for desmethyl doxylamine.

    • Causality/Rationale: MRM provides high specificity, filtering out isobaric interferences from the biological matrix.

  • Step 4: System Suitability Validation. Run a blank matrix and a calibration curve using pure R-desmethyl doxylamine standards.

    • Causality/Rationale: The blank ensures no carryover, while a calibration curve with R2>0.99 validates the linear dynamic range of the detector.

Workflow Step1 1. Microsomal Incubation (HLMs + Substrate + NADPH) Step2 2. Reaction Quenching (Ice-cold ACN + Int. Standard) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation at 14,000 x g) Step2->Step3 Step4 4. Chiral LC Separation (AGP Chiral Stationary Phase) Step3->Step4 Step5 5. MS/MS Detection (MRM Mode for Specificity) Step4->Step5 Step6 6. Data Analysis (Enantiomeric Ratio & Clearance) Step5->Step6

Workflow for the chiral LC-MS/MS quantification of R-desmethyl doxylamine.

References

  • "Doxylamine - Wikipedia", Wikipedia. [Link]

  • "Resolution, Characterization and Biological Evaluation of Doxylamine Isomers", Journal of Pharmaceutical Research.[Link]

  • "Bioavailability of Cariban® Capsules: A Modified-Release Fixed-Dose Combination of Doxylamine and Pyridoxine to Relieve Nausea and Vomiting During Pregnancy", PMC - NIH.[Link]

  • "Automatic quantification of doxylamine and diphenhydramine in human plasma", Shimadzu.[Link]

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity Profile of R-desmethyl doxylamine

Introduction Doxylamine, a first-generation ethanolamine antihistamine, is widely recognized for its potent sedative and anticholinergic properties, which stem from its interaction with histamine H1 and muscarinic acetyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Doxylamine, a first-generation ethanolamine antihistamine, is widely recognized for its potent sedative and anticholinergic properties, which stem from its interaction with histamine H1 and muscarinic acetylcholine receptors.[1][2] Its clinical applications range from the management of insomnia and allergic rhinitis to the treatment of nausea and vomiting during pregnancy.[3][4] The biotransformation of doxylamine in the liver leads to the formation of several metabolites, with N-desmethylation being a primary pathway, resulting in the formation of N-desmethyldoxylamine and N,N-didesmethyldoxylamine.[5][6][7] This guide focuses on the R-enantiomer of N-desmethyldoxylamine (R-desmethyl doxylamine), a significant metabolite whose receptor binding profile is crucial for a comprehensive understanding of the overall pharmacological and toxicological effects of its parent compound.

While specific binding affinity data for R-desmethyl doxylamine is not extensively available in public literature, this guide will provide a robust theoretical and practical framework for its determination. We will delve into the established principles of receptor pharmacology, detail the requisite experimental protocols for characterizing its binding at key physiological targets, and, based on structure-activity relationships (SAR), project an expected binding affinity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and their metabolic fate.

Expected Receptor Binding Profile: A-Data-Driven Hypothesis

Based on the known pharmacology of doxylamine and established structure-activity relationships for antihistamines, we can formulate a strong hypothesis regarding the receptor binding affinity of R-desmethyl doxylamine.

Primary Target: Histamine H1 Receptor

Doxylamine is a potent histamine H1 receptor antagonist (or more accurately, an inverse agonist).[8][9] The N,N-dimethylamino moiety of doxylamine is a common structural feature in many first-generation antihistamines and is known to be important for high-affinity binding to the H1 receptor. The removal of one methyl group to form N-desmethyldoxylamine is not expected to abolish its affinity for the H1 receptor. In many cases, N-demethylation of tertiary amine ligands can result in a modest decrease, or in some instances, a slight increase in affinity for their target receptors.[10] Therefore, it is highly probable that R-desmethyl doxylamine retains significant binding affinity for the histamine H1 receptor.

Secondary Target: Muscarinic Acetylcholine Receptors

A hallmark of first-generation antihistamines, including doxylamine, is their notable anticholinergic activity, which arises from the antagonism of muscarinic acetylcholine receptors.[1][2] This off-target binding is responsible for common side effects such as dry mouth, blurred vision, and urinary retention. The structural components of doxylamine that contribute to its muscarinic receptor affinity are likely retained in its N-desmethyl metabolite. Consequently, R-desmethyl doxylamine is expected to exhibit measurable binding affinity for muscarinic receptors, likely with a profile across the M1-M5 subtypes similar to that of the parent compound.

Other Potential Off-Target Interactions

First-generation antihistamines are known for their relatively low receptor selectivity.[8][9] Therefore, it is plausible that R-desmethyl doxylamine may also interact with other receptors, such as adrenergic and serotonergic receptors, albeit likely with lower affinity than for its primary H1 target. A comprehensive binding profile would necessitate screening against a panel of these receptors to fully characterize its selectivity.

The following diagram illustrates the hypothesized primary interactions of R-desmethyl doxylamine at the cellular level.

cluster_membrane Cell Membrane H1_receptor Histamine H1 Receptor M_receptor Muscarinic Receptor R_desmethyl_doxylamine R-desmethyl doxylamine R_desmethyl_doxylamine->H1_receptor Antagonism R_desmethyl_doxylamine->M_receptor Antagonism Histamine Histamine Histamine->H1_receptor Agonism Acetylcholine Acetylcholine Acetylcholine->M_receptor Agonism

Caption: Hypothesized Receptor Interactions of R-desmethyl doxylamine.

Quantitative Analysis of Receptor Binding Affinity

To empirically determine the receptor binding affinity of R-desmethyl doxylamine, radioligand binding assays are the gold standard. These assays measure the ability of the unlabeled test compound (R-desmethyl doxylamine) to compete with a radiolabeled ligand for binding to the target receptor. The results are typically expressed as the inhibitory constant (Ki), which represents the concentration of the test compound that occupies 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity.

Projected Binding Affinity Data

The following table summarizes the expected receptor targets for R-desmethyl doxylamine and provides a template for the experimental data to be generated. For comparative purposes, representative Ki values for the parent compound, doxylamine, are included where available in the literature.

Receptor SubtypeRadioligandTest CompoundExpected Ki (nM)Doxylamine Ki (nM)
Histamine H1 [³H]MepyramineR-desmethyl doxylamineTo be determined~1-10[11]
Muscarinic M1 [³H]PirenzepineR-desmethyl doxylamineTo be determinedTo be determined
Muscarinic M2 [³H]AF-DX 384R-desmethyl doxylamineTo be determinedTo be determined
Muscarinic M3 [³H]4-DAMPR-desmethyl doxylamineTo be determinedTo be determined
Muscarinic M4 [³H]PirenzepineR-desmethyl doxylamineTo be determinedTo be determined
Muscarinic M5 [³H]4-DAMPR-desmethyl doxylamineTo be determinedTo be determined
Adrenergic α1 [³H]PrazosinR-desmethyl doxylamineTo be determinedTo be determined
Adrenergic α2 [³H]RauwolscineR-desmethyl doxylamineTo be determinedTo be determined
Serotonin 5-HT2A [³H]KetanserinR-desmethyl doxylamineTo be determinedTo be determined

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for conducting radioligand binding assays to determine the affinity of R-desmethyl doxylamine for the histamine H1 and muscarinic receptors. These protocols are based on established methodologies in the field.

Protocol 1: Histamine H1 Receptor Competitive Binding Assay

This protocol outlines the procedure for determining the Ki of R-desmethyl doxylamine at the human histamine H1 receptor.

1. Materials and Reagents:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the recombinant human histamine H1 receptor.

  • Radioligand: [³H]Mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: R-desmethyl doxylamine succinate.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin or another suitable H1 antagonist.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

2. Experimental Workflow:

start Start prepare_reagents Prepare Reagents (Buffers, Radioligand, Test Compound) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, and Competitive Binding Wells) prepare_reagents->setup_plate add_components Add Assay Components (Membranes, Radioligand, Test Compound/Buffer) setup_plate->add_components incubate Incubate at 25°C for 60-120 minutes add_components->incubate filter Rapid Filtration (Cell Harvester, GF/B filters) incubate->filter wash Wash Filters with Ice-cold Wash Buffer filter->wash dry Dry Filters wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Quantify Radioactivity (Liquid Scintillation Counter) add_scintillant->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for Histamine H1 Receptor Binding Assay.

3. Detailed Procedure:

  • Prepare serial dilutions of R-desmethyl doxylamine in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: 10 µM Mianserin.

    • Competitive Binding: Serial dilutions of R-desmethyl doxylamine.

  • Add a constant concentration of [³H]Mepyramine (e.g., 1-2 nM) to all wells.

  • Add the receptor membrane preparation (e.g., 20-50 µg protein/well) to all wells to initiate the binding reaction.

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the R-desmethyl doxylamine concentration.

  • Determine the IC50 value (the concentration of R-desmethyl doxylamine that inhibits 50% of the specific [³H]Mepyramine binding) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Muscarinic Receptor Subtype Competitive Binding Assays

This protocol provides a framework for determining the binding affinity of R-desmethyl doxylamine across the M1-M5 muscarinic receptor subtypes.

1. Materials and Reagents:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells independently expressing each of the human M1, M2, M3, M4, and M5 receptor subtypes.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS) is a non-selective antagonist and can be used. Alternatively, subtype-preferring radioligands can be employed for more specific analysis (e.g., [³H]pirenzepine for M1/M4, [³H]AF-DX 384 for M2, [³H]4-DAMP for M3/M5).[12]

  • Test Compound: R-desmethyl doxylamine succinate.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: Ice-cold PBS, pH 7.4.

  • Non-specific Binding Control: 1 µM Atropine.

  • Other materials: As described in Protocol 1.

2. Experimental Procedure: The experimental procedure is analogous to the H1 receptor binding assay. The key differences are the receptor source (using specific muscarinic subtype-expressing cell membranes for each assay) and the choice of radioligand and non-specific binding control. Assays for each subtype should be conducted in parallel to ensure consistency in experimental conditions.

3. Data Analysis: Data analysis follows the same principles as outlined for the H1 receptor assay, with IC50 and Ki values being calculated for each muscarinic receptor subtype.

Signaling Pathway Implications

The binding of R-desmethyl doxylamine to the histamine H1 and muscarinic receptors is expected to result in the blockade of their respective downstream signaling pathways.

cluster_H1 Histamine H1 Receptor Pathway cluster_M Muscarinic Receptor Pathway (M1, M3, M5) H1 Histamine H1 Receptor Gq11 Gq/11 H1->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC M Muscarinic Receptor (M1, M3, M5) Gq11_M Gq/11 M->Gq11_M PLC_M Phospholipase C Gq11_M->PLC_M PIP2_M PIP2 PLC_M->PIP2_M IP3_M IP3 PIP2_M->IP3_M DAG_M DAG PIP2_M->DAG_M Ca_M Ca²⁺ Release IP3_M->Ca_M PKC_M PKC Activation DAG_M->PKC_M R_desmethyl_doxylamine R-desmethyl doxylamine R_desmethyl_doxylamine->H1 Antagonism R_desmethyl_doxylamine->M Antagonism

Caption: Blockade of Gq/11-coupled Receptor Signaling by R-desmethyl doxylamine.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity profile of R-desmethyl doxylamine. While empirical data for this specific metabolite remains to be published, a strong scientific rationale suggests that it retains significant affinity for histamine H1 and muscarinic receptors. The detailed experimental protocols herein provide a clear path for the generation of this crucial data. A thorough understanding of the receptor binding profile of R-desmethyl doxylamine is essential for a complete picture of the pharmacology of doxylamine and will contribute to the broader knowledge of structure-activity relationships within the ethanolamine class of antihistamines.

References

  • PubChem. Doxylamine. National Center for Biotechnology Information. [Link]

  • Gielsdorf, W., & Schubert, K. (1981). Biotransformation of doxylamine: Isolation, identification and synthesis of some metabolites. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2013). Diclegis (doxylamine succinate and pyridoxine hydrochloride) Pharmacology and Toxicology Review. [Link]

  • Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 475(7354), 65-70. [Link]

  • Tatsuro, S., et al. (2011). Structure of the human histamine H1 receptor in complex with doxepin. Kyoto University Research Information Repository. [Link]

  • Alcocer, C., et al. (2022). Comparative dissolution profiles of two anti-emetic delayed release dosage forms of doxylamine and pyridoxine: Xonvea® tablets vs. Cariban® capsules. European Review for Medical and Pharmacological Sciences, 26(12), 4420-4430. [Link]

  • Baumann, M. H., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • Holder, C. L., et al. (1987). Metabolism of Doxylamine Succinate in Fischer 344 Rats Part II: Conjugated Urinary and Fecal Metabolites. ResearchGate. [Link]

  • Moriya, H., et al. (1999). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Life Sciences, 64(25), 2351-2358. [Link]

  • Mut, L., Grobosch, T., & Binscheck, T. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. TOX.I.S.[Link]

  • Slikker, W., et al. (1983). The postulated pathways of doxylamine succinate metabolism in the rhesus monkey. ResearchGate. [Link]

  • Slikker, W., Jr., et al. (1984). Metabolism of 14C-labeled doxylamine succinate (Bendectin) in the Rhesus monkey. The Toxicologist. [Link]

  • Al-Badr, A. A. (n.d.). Structure-Activity Relationships (SAR) - 1- Direct acting agonists 2. King Saud University. [Link]

  • Stark, H. (2012). Structure-Activity Relationships of Histamine H1-Receptor Agonists. ResearchGate. [Link]

  • Nucci, G., & Regidor, P. A. (2022). Comparative dissolution profiles of two anti-emetic delayed-release dosage forms of doxylamine and pyridoxine. European Review for Medical and Pharmacological Sciences, 26(12), 4420-4430. [Link]

  • Sherwood, A. M., et al. (2016). Receptor Binding Profiles and Quantitative Structure-Affinity Relationships of Some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(3), 1035-1040. [Link]

  • Kakiuchi, Y., et al. (2021). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences, 22(5), 2496. [Link]

  • Shiroishi, M., & Kobayashi, T. (2016). Structural Analysis of the Histamine H1 Receptor. Advances in Experimental Medicine and Biology, 919, 1-13. [Link]

  • University of Bristol. (n.d.). Histamine Receptors. [Link]

  • Tashiro, M., et al. (2009). Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen. British Journal of Clinical Pharmacology, 68(6), 891-901. [Link]

  • Rickli, A., et al. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology, 99, 560-571. [Link]

  • Yamasaki, T., et al. (2019). Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine. Pharmacology Research & Perspectives, 7(3), e00472. [Link]

  • Li, Y., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 24(11), 9295. [Link]

Sources

Exploratory

Structural Characterization and Analytical Workflows for R-Desmethyl Doxylamine Metabolites

Executive Summary The pharmacological landscape of first-generation antihistamines is increasingly defined by stereochemistry and metabolic profiling. Doxylamine, traditionally administered as a racemic succinate salt, e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological landscape of first-generation antihistamines is increasingly defined by stereochemistry and metabolic profiling. Doxylamine, traditionally administered as a racemic succinate salt, exhibits profound enantioselective pharmacodynamics. The structural characterization of its primary active metabolite, R-desmethyl doxylamine , is critical not only for understanding its prolonged efficacy but also for mitigating the formation of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). This whitepaper provides an authoritative, in-depth guide to the isolation, mass spectrometric, and nuclear magnetic resonance (NMR) characterization of R-desmethyl doxylamine, detailing the causality behind each analytical choice to establish robust, self-validating workflows.

Introduction: Chirality and Metabolic Fate

Doxylamine is a chiral ethanolamine-derivative antihistamine. Pharmacological evaluations demonstrate that the dextrorotatory enantiomer, R(+)-doxylamine, possesses superior antihistaminic activity (95.83% inhibition of histamine) compared to both the racemic mixture (91.66%) and the S(–)-isomer (87.5%)[1].

In vivo, doxylamine undergoes extensive hepatic biotransformation via cytochrome P450 enzymes. The primary metabolic pathways include partial N-demethylation to yield N-desmethyl doxylamine and N,N-didesmethyl doxylamine, alongside subsequent UGT-mediated glucuronidation[2].

Crucially, the secondary amine structure of R-desmethyl doxylamine makes it highly susceptible to nitrosation, forming N-nitroso-N-desmethyl-doxylamine . Regulatory agencies have recently placed strict Acceptable Intake (AI) limits on this NDSRI, with the FDA setting a limit of 26.5 ng/day[3] and Health Canada revising its limit to 100 ng/day to align with international risk-based assessments[4]. Consequently, the precise structural elucidation of the R-desmethyl precursor is a mandatory step in modern pharmaceutical quality control and formulation development.

Metabolic and Degradation Pathways

Figure 1: Metabolic and degradation pathways of R(+)-doxylamine.

Isolation Protocol: Stereoselective Chromatographic Resolution

To characterize the R-enantiomer of the desmethyl metabolite, it must first be isolated from the racemic pool or biological matrix.

Step-by-Step Methodology
  • Sample Preparation: Extract plasma or synthetic racemic desmethyl doxylamine using liquid-liquid extraction (LLE) with acetonitrile to precipitate proteins and isolate the organic fraction[5].

  • Chromatographic Conditions:

    • Column: Cellulose Tris(4-chloro,3-methylphenylcarbamate) (250 × 4.6 mm, 5 µm)[5].

    • Mobile Phase: 20 mM ammonium bicarbonate buffer–acetonitrile (65:35 v/v) supplemented with 0.15% diethylamine[5].

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) set at 220 nm[5].

  • Fraction Collection: Collect the eluate corresponding to the R(+)-enantiomer peak, flash-freeze, and lyophilize to obtain a dry powder for downstream NMR and MS analysis.

Causality & Rationale
  • Chiral Selector: The selection of the cellulose Tris(4-chloro,3-methylphenylcarbamate) stationary phase is not arbitrary. The bulky chiral selector provides specific steric cavities that differentially interact with the spatial arrangement of the R and S enantiomers, enabling baseline resolution[5].

  • Mobile Phase Additive: Diethylamine (0.15%) acts as a silanol-masking agent. Because R-desmethyl doxylamine contains a secondary amine, it is highly prone to peak tailing via secondary interactions with residual silanols on the silica support. Diethylamine competitively binds these sites, ensuring sharp, symmetrical peaks[5].

Self-Validating System Checkpoint

System Suitability Test (SST): Prior to fraction collection, inject a racemic standard. The system is considered valid only if the resolution factor (Rs) between the R(+) and S(-) peaks is ≥ 1.5. A blank injection must immediately follow to confirm zero carryover.

Structural Elucidation Workflows

Figure 2: Analytical workflow for the structural elucidation of metabolites.

High-Resolution Mass Spectrometry (LC-HRMS/MS)

Mass spectrometry provides the exact elemental composition and connectivity of the metabolite.

Step-by-Step Methodology
  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Acquisition: Perform a full MS scan (m/z 100–500) followed by data-dependent MS/MS (ddMS2) on the target precursor m/z 257.1654.

  • Collision Energy: Apply a normalized collision energy (NCE) ramp of 20-40 eV to generate a comprehensive fragmentation spectrum.

Causality & Rationale

Using HRMS over nominal mass (e.g., legacy thermospray MS[6]) is essential to differentiate N-demethylation from potential ring hydroxylation. Both modifications result in a mass shift, but HRMS provides sub-2 ppm mass accuracy to confirm the loss of a CH2​ group ( −14.0156 Da) rather than the addition of an oxygen atom.

Self-Validating System Checkpoint

The mass spectrometer must be calibrated using a tuning mix prior to the run. The presence of the m/z 167.0855 fragment in the MS/MS spectrum acts as an internal validation that the core phenyl-pyridin-2-yl-ethyl structure remains intact, localizing the modification strictly to the amine side chain.

Table 1: Key LC-HRMS/MS Fragmentation Data for R-Desmethyl Doxylamine

Precursor Ion (m/z)Fragment Ion (m/z)Elemental FormulaStructural Assignment / Loss
257.1654 [M+H]+167.0855 C12​H11​N+ Loss of desmethylaminoethoxy side chain; leaves phenyl-pyridin-2-yl-ethyl cation.
257.1654 [M+H]+182.0964 C12​H12​NO+ Loss of desmethylamine; leaves the ether fragment.
257.1654 [M+H]+58.0651 C3​H8​N+ Desmethylamine side chain ( [CH3​−NH=CH2​]+ ).
Multinuclear NMR Spectroscopy

While MS provides connectivity, 1D and 2D NMR spectroscopy provide the unambiguous spatial and electronic environment of every atom.

Step-by-Step Methodology
  • Sample Prep: Dissolve 5 mg of the lyophilized R-desmethyl doxylamine fraction in 600 µL of Deuterium Oxide ( D2​O ) containing 0.05% TSP-d4 as an internal reference.

  • 1D Acquisition: Acquire 1H (600 MHz, 64 scans) and 13C (150 MHz, 1024 scans) spectra.

  • 2D Acquisition: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to map proton-carbon connectivities.

Causality & Rationale

The application of 2D HMBC is the definitive step in this protocol. It is utilized to confirm the exact position of the remaining N-methyl group. By observing a 3-bond coupling ( 3JCH​ ) between the N-methyl protons (~2.60 ppm) and the adjacent methylene carbon of the ethanolamine chain (~50 ppm), the scientist can unequivocally rule out any structural isomers and confirm the secondary amine nature of the metabolite.

Self-Validating System Checkpoint

The protocol validates itself through quantitative integration. In the 1H spectrum, the integral of the N-methyl singlet must integrate to exactly 3.0 protons relative to the 5.0 protons of the phenyl ring multiplet. A deviation indicates incomplete demethylation or co-eluting impurities.

Table 2: Representative 1H and 13C NMR Assignments for R-Desmethyl Doxylamine ( D2​O )

Position 1H Chemical Shift (ppm), Multiplicity 13C Chemical Shift (ppm)HMBC Correlations ( 1H→13C )
Pyridine H-6 / C-68.50 (d, 1H)148.2Pyridine C-4, C-2
Pyridine H-4 / C-47.75 (td, 1H)138.5Pyridine C-6, C-2
Phenyl H-2,6 / C-2,67.35 (d, 2H)128.4Phenyl C-4, Quaternary C-O
O- CH2​ 3.50 (t, 2H)65.1Quaternary C-O, CH2​ -N
CH2​ -N3.10 (t, 2H)50.3O- CH2​ , N- CH3​
N- CH3​ 2.60 (s, 3H)34.8 CH2​ -N
C- CH3​ (Chiral Center)1.85 (s, 3H)27.4Quaternary C-O, Phenyl C-1, Pyridine C-2

Conclusion

The structural characterization of R-desmethyl doxylamine requires a highly controlled, multi-modal analytical strategy. By coupling stereoselective chromatography with high-resolution mass spectrometry and 2D NMR, researchers can confidently map the metabolic fate of doxylamine. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for assessing the pharmacological efficacy of the R-enantiomer and ensuring compliance with stringent regulatory thresholds regarding NDSRI formation in modern drug development.

References

  • Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma.researchgate.net.
  • Resolution, Characterization and Biological Evaluation of Doxylamine Isomers.jopcr.com.
  • Identification of two glucuronide metabolites of doxylamine via thermospray/mass spectrometry.nih.gov.
  • N-Nitroso N-Desmethyl Doxylamine.veeprho.com.
  • Metabolism of Doxylamine Succinate in Fischer 344 Rats Part III: Conjugated Urinary and Fecal Metabolites.researchgate.net.
  • Guidance on Nitrosamine Impurities in Medications.resolvemass.ca.

Sources

Foundational

Stereospecific Toxicology: An In-Depth Analysis of R-Desmethyl Doxylamine Safety Profiles in Animal Models

Executive Summary Doxylamine is a first-generation histamine H1 receptor antagonist widely utilized for its sedative, antiemetic, and antihistaminic properties[1]. While its racemic formulation is generally recognized as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Doxylamine is a first-generation histamine H1 receptor antagonist widely utilized for its sedative, antiemetic, and antihistaminic properties[1]. While its racemic formulation is generally recognized as safe at therapeutic doses, the hepatic processing of doxylamine yields several active metabolites, most notably N-desmethyldoxylamine[2]. Recent advancements in chiral pharmacology necessitate a rigorous evaluation of specific enantiomers. This technical whitepaper provides a comprehensive analysis of the R-enantiomer of desmethyl doxylamine (R-desmethyl doxylamine), focusing on its pharmacokinetic behavior, toxicity mechanisms, and safety profiling in animal models.

Pharmacokinetics and Hepatic Metabolism

Doxylamine undergoes extensive hepatic metabolism, primarily driven by the cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9[2]. The primary metabolic pathway is N-demethylation, which yields N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine[3].

The stereoselective nature of CYP450 enzymes often results in differential clearance rates and receptor affinities for the R- and S-enantiomers. R-desmethyl doxylamine retains significant anticholinergic and H1-antagonist activity[4]. The terminal elimination half-life of the parent compound and its primary metabolites ranges from 10 to 12 hours, with approximately 60% of the dose excreted via the kidneys[2],[3].

Metabolism Dox Doxylamine (Racemic Parent) CYP Hepatic CYP450 (CYP2D6, 1A2, 2C9) Dox->CYP N-demethylation R_Des R-Desmethyl Doxylamine (Active Metabolite) CYP->R_Des Stereoselective Cleavage Tox Toxicity / Adverse Events (Rhabdomyolysis, CNS) R_Des->Tox High Dose Accumulation Nitroso N-Nitroso Derivative (Genotoxic Impurity) R_Des->Nitroso Trace N-nitrosation

Hepatic metabolism of doxylamine into R-desmethyl doxylamine and downstream toxicological pathways.

Mechanisms of Toxicity and Adverse Events

The toxicity profile of R-desmethyl doxylamine is fundamentally linked to its potent antimuscarinic and CNS-depressant effects.

  • CNS and Muscular Toxicity: In high doses, the accumulation of desmethyl metabolites leads to severe anticholinergic syndrome, characterized by hallucinations, seizures, and cardiopulmonary arrest[2]. Furthermore, doxylamine overdose is a well-documented catalyst for rhabdomyolysis, with incidence rates in acute intoxication ranging from 32% to 77%[5]. The exact causality is believed to involve direct sarcolemma toxicity exacerbated by prolonged tissue hypoxia during CNS depression[6].

  • Carcinogenicity in Animal Models: Chronic exposure studies in B6C3F1 mice have demonstrated that high doses of doxylamine succinate (which metabolizes into desmethyldoxylamine) induce hepatocellular and thyroid follicular-cell adenomas[7]. However, teratogenicity studies in rats and mice at dosages up to 125 times the maximum human dose revealed no observable congenital abnormalities[3].

  • Genotoxic Impurities: During the chemical synthesis and isolation of R-desmethyl doxylamine, N-nitrosation can occur, generating a nitroso derivative[4]. N-nitrosamines are critical genotoxic impurities that require trace-level monitoring in active pharmaceutical ingredients (APIs) to ensure safety[4].

  • Analytical Interference: A critical clinical caveat of desmethyldoxylamine toxicity is its propensity to cause false-positive results for methadone and phencyclidine in standard immunoassay-based urine drug screens[6]. This necessitates highly specific confirmatory testing using mass spectrometry.

Quantitative Safety and Toxicological Data

The following table synthesizes the quantitative safety metrics associated with doxylamine and its desmethyl metabolites across various models.

ParameterValue / ObservationAnimal Model / SubjectReference
Median Lethal Dose (LD50) 50–500 mg/kg (Estimated)Human (Extrapolated)[2]
Elimination Half-life 10–12 hoursHuman / Primate[2],[3]
Rhabdomyolysis Incidence 32% - 77% (Overdose cases)Human / In Vivo Translation[5]
Carcinogenicity (Liver/Thyroid) Positive (Adenomas)B6C3F1 Mice[7]
Teratogenicity Negative (Up to 125x max dose)Rats / Mice[3]
Genotoxic Impurity Risk N-nitroso derivative formationSynthetic / In Vitro[4]

Self-Validating Experimental Protocol: In Vivo Toxicokinetic Profiling

To accurately assess the safety profile of R-desmethyl doxylamine without confounding interference from the S-enantiomer or parent drug, researchers must employ a rigorous, self-validating workflow. The use of chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory to prevent enantiomeric inversion artifacts and bypass the false-positive limitations of standard immunoassays[6].

Protocol A 1. Animal Acclimation B 2. Enantiopure Dosing A->B C 3. Toxicokinetic Sampling B->C D 4. Chiral LC-MS/MS C->D E 5. Histopathology Analysis D->E

Self-validating experimental workflow for in vivo toxicokinetic profiling of enantiomers.

Step-by-Step Methodology:
  • Animal Acclimation and Baseline Establishment:

    • Action: Acclimate male and female Sprague-Dawley rats (8-10 weeks old) in a controlled environment (22°C, 12h light/dark cycle) for 7 days prior to the study.

    • Causality: Stabilizes baseline hepatic CYP450 expression, ensuring that any observed metabolic shifts or toxicological responses are strictly due to the test article rather than environmental stress.

  • Preparation and Administration of Enantiopure Dose:

    • Action: Formulate enantiopure R-desmethyl doxylamine in a sterile saline vehicle. Administer via oral gavage at tiered doses (e.g., 10, 50, and 150 mg/kg).

    • Causality: Oral administration mimics the primary clinical route of exposure, allowing for the assessment of first-pass metabolism and gastrointestinal absorption kinetics.

  • Toxicokinetic Sampling:

    • Action: Collect 200 µL blood samples via the tail vein at predetermined intervals (0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Centrifuge at 3000 x g for 10 minutes to isolate plasma.

    • Causality: Serial sampling captures both the peak plasma concentration ( Cmax​ ) and the time to reach peak concentration ( Tmax​ ), which are mathematically essential for calculating the elimination half-life and total systemic exposure (AUC).

  • Chiral LC-MS/MS Quantification (Self-Validating Step):

    • Action: Spike plasma samples with a deuterated internal standard (e.g., Doxylamine-d5). Extract analytes using solid-phase extraction (SPE). Analyze using a chiral stationary phase column coupled with an MS/MS detector in multiple reaction monitoring (MRM) mode.

    • Causality: The chiral column ensures that R-desmethyl doxylamine is distinctly separated from any trace S-enantiomer, ruling out in vivo chiral inversion. The deuterated internal standard self-validates the extraction efficiency, correcting for matrix effects and ensuring absolute quantitative trustworthiness.

  • Histopathological and Biomarker Analysis:

    • Action: At 24 hours, euthanize subjects. Harvest liver and skeletal muscle tissue. Perform H&E staining and quantify serum creatine phosphokinase (CPK).

    • Causality: Elevated CPK is the primary biomarker for rhabdomyolysis[6], while hepatic histopathology identifies early signs of the hepatocellular hypertrophy observed in long-term murine carcinogenicity studies[7].

Conclusion

The toxicological evaluation of R-desmethyl doxylamine requires a nuanced understanding of stereospecific pharmacokinetics. While the parent compound is safe under therapeutic guidelines, the accumulation of desmethyl metabolites drives severe anticholinergic toxicity, delayed rhabdomyolysis, and potential analytical confounding in drug screens. By employing rigorous, self-validating chiral LC-MS/MS protocols in animal models, researchers can accurately delineate the safety boundaries of this potent active metabolite.

Sources

Exploratory

Blood-Brain Barrier Permeability of R-Desmethyl Doxylamine: Mechanistic Insights and Experimental Workflows

Executive Summary Doxylamine is a highly lipophilic, first-generation H1-receptor antagonist known for its rapid penetration of the blood-brain barrier (BBB) and subsequent central nervous system (CNS) sedation. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Doxylamine is a highly lipophilic, first-generation H1-receptor antagonist known for its rapid penetration of the blood-brain barrier (BBB) and subsequent central nervous system (CNS) sedation. However, its primary active metabolite, N-desmethyl doxylamine (particularly the R-enantiomer), exhibits a distinct pharmacokinetic profile. The structural conversion from a tertiary amine to a secondary amine via hepatic N-demethylation fundamentally alters its physicochemical properties. This technical guide explores the causality behind the restricted BBB permeability of R-desmethyl doxylamine, detailing the mechanisms of CNS exclusion, tissue sequestration, and the rigorous in vitro methodologies required to quantify its permeability.

Physicochemical Determinants of BBB Permeability

To understand why R-desmethyl doxylamine is peripherally restricted compared to its parent compound, we must analyze the structural causality. Doxylamine is metabolized in the liver primarily by cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9)[1]. The removal of a single methyl group from the tertiary amine to form R-desmethyl doxylamine slightly reduces the molecule's lipophilicity and increases its basicity (pKa)[2].

At physiological pH (7.4), the secondary amine of R-desmethyl doxylamine is highly ionized. Because passive diffusion across the lipophilic endothelial tight junctions of the BBB heavily favors unionized, highly lipophilic species, this ionization acts as a thermodynamic barrier to CNS entry.

Quantitative Data Comparison: Parent vs. Metabolite

The following table summarizes the key physicochemical differences driving the divergent BBB permeability profiles of the parent drug and its primary metabolite[2][3].

PropertyDoxylamine (Parent)R-Desmethyl Doxylamine (Metabolite)Impact on BBB Permeability
Molecular Weight 270.37 g/mol 256.34 g/mol Negligible (Both < 400 Da, favorable for diffusion)
Amine Classification Tertiary AmineSecondary AmineSecondary amine increases hydrogen bonding potential
Lipophilicity (LogP) ~2.5~2.0 (XLogP3-AA)Reduced lipophilicity decreases lipid bilayer partitioning
Basicity (pKa) ~9.2~9.5 - 9.8Higher pKa increases the fraction of ionized drug at pH 7.4
CNS Penetration High (Rapid passive diffusion)Low (Peripherally restricted)Metabolite is excluded from CNS due to ionization

Mechanistic Pathways of CNS Exclusion & Tissue Distribution

The reduced BBB permeability of R-desmethyl doxylamine is not solely a function of passive diffusion limits. The molecule's physicochemical properties also predispose it to lysosomal trapping in peripheral tissues[2].

As a lipophilic weak base, R-desmethyl doxylamine freely diffuses into the acidic environment of lysosomes (pH ~4.5) within peripheral cells. Once inside, the molecule becomes heavily protonated (ionized) and can no longer diffuse back across the lysosomal membrane into the cytosol. This sequestration further reduces the free plasma concentration available to drive a concentration gradient across the BBB.

BBB_Transport Blood Systemic Circulation (pH 7.4) Liver Hepatic CYP450 (CYP2D6, CYP1A2, CYP2C9) N-Demethylation Blood->Liver First-pass / Systemic Dox R-Doxylamine (Tertiary Amine, LogP 2.5) Liver->Dox Unchanged Drug DesDox R-Desmethyl Doxylamine (Secondary Amine, LogP 2.0) Liver->DesDox Metabolite BBB Blood-Brain Barrier (Endothelial Tight Junctions) Dox->BBB High Passive Diffusion DesDox->BBB Low Passive Diffusion (Higher Ionization) Periphery Peripheral Tissues Lysosomal Trapping (pH ~4.5) DesDox->Periphery Sequestration CNS_Dox CNS Compartment High H1 Receptor Occupancy BBB->CNS_Dox Permeable

Figure 1: Pharmacokinetic fate and BBB transport mechanisms of doxylamine and its metabolite.

Experimental Methodologies for BBB Permeability Assessment

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

The PAMPA-BBB assay utilizes a porcine brain lipid extract to mimic the lipophilic environment of the BBB, isolating passive diffusion from active transport.

Step-by-Step Methodology:

  • Preparation of Lipid Membrane: Coat the porous filter of a 96-well donor microplate (e.g., PVDF membrane, 0.45 µm pore size) with 4-5 µL of porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Donor Solution Preparation: Dilute R-desmethyl doxylamine in a pH 7.4 phosphate-buffered saline (PBS) to a final concentration of 10 µM (ensure DMSO concentration is ≤ 1% to prevent membrane disruption).

  • Assembly: Add 150 µL of the donor solution to the donor plate. Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate. Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane contacts both solutions.

  • Incubation: Incubate the assembled sandwich plate at room temperature for 4 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of R-desmethyl doxylamine in both the donor and acceptor wells using LC-MS/MS[4].

  • Data Analysis: Calculate the effective permeability ( Pe​ ). A Pe​<2.0×10−6 cm/s typically indicates low BBB penetration.

Protocol 2: MDCK-MDR1 Cell Permeability Assay

While PAMPA assesses passive diffusion, Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) express P-glycoprotein (P-gp). This assay determines if R-desmethyl doxylamine is actively effluxed back into the blood, further restricting its CNS entry.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Monolayer Maturation: Culture the cells for 5–7 days. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). A TEER value > 150 Ω·cm² indicates functional tight junctions.

  • Assay Preparation: Wash the monolayers twice with Hank's Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4. Equilibrate for 30 minutes at 37°C.

  • Dosing (Bidirectional):

    • Apical to Basolateral (A-B): Add 10 µM R-desmethyl doxylamine to the apical chamber (blood side). Add blank HBSS to the basolateral chamber (brain side).

    • Basolateral to Apical (B-A): Add 10 µM R-desmethyl doxylamine to the basolateral chamber. Add blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Analysis: Quantify the compound via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) for both directions.

  • Efflux Ratio (ER): Calculate ER = Papp​(B−A)/Papp​(A−B) . An ER > 2.0 indicates the compound is a substrate for P-gp efflux.

MDCK_Workflow Seed 1. Cell Seeding MDCK-MDR1 on Transwell Inserts Culture 2. Monolayer Culture 5-7 Days (TEER > 150 Ω·cm²) Seed->Culture Dose 3. Compound Dosing Apical (A) and Basolateral (B) Chambers Culture->Dose Incubate 4. Incubation 37°C, 5% CO2 for 2 Hours Dose->Incubate Sample 5. Sampling & LC-MS/MS Quantify R-Desmethyl Doxylamine Incubate->Sample Calculate 6. Papp & Efflux Ratio Calculation Determine BBB Permeability Sample->Calculate

Figure 2: Step-by-step experimental workflow for the MDCK-MDR1 bidirectional permeability assay.

Conclusion

The blood-brain barrier permeability of R-desmethyl doxylamine is significantly restricted compared to its parent compound, doxylamine. This restriction is fundamentally driven by the N-demethylation process, which converts a tertiary amine into a secondary amine, thereby altering the molecule's pKa and lipophilicity. Consequently, the metabolite exists predominantly in an ionized state at physiological pH, hindering passive diffusion. Furthermore, its physicochemical profile promotes lysosomal trapping in peripheral tissues. For drug development professionals, accurately profiling these characteristics requires a combination of artificial membrane assays (PAMPA) and cell-based efflux models (MDCK-MDR1) to fully map the compound's pharmacokinetic boundaries.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3162, Doxylamine. (2025). Retrieved from[Link][3]

  • ResearchGate. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma. (2013). Retrieved from[Link][4]

Sources

Foundational

Stereoselective Biotransformation: Cytochrome P450-Mediated Formation of R-Desmethyl Doxylamine

Executive Overview: The Chiral Imperative in Antihistamine Metabolism Doxylamine is a first-generation ethanolamine-class H1-receptor antagonist widely utilized for its sedative, antiemetic, and antiallergic properties....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Chiral Imperative in Antihistamine Metabolism

Doxylamine is a first-generation ethanolamine-class H1-receptor antagonist widely utilized for its sedative, antiemetic, and antiallergic properties. Structurally, doxylamine possesses a stereocenter at the asymmetric carbon linking the phenyl, pyridyl, and ethoxy-dimethylamine moieties, rendering it a chiral molecule typically administered as a racemate[1][2]. While the parent compound drives primary therapeutic efficacy, its pharmacokinetic profile and clearance are heavily dictated by hepatic biotransformation.

The rate-limiting step in doxylamine clearance is Phase I oxidative N-demethylation, yielding the primary active metabolite, N-desmethyldoxylamine[3][4]. This whitepaper provides an in-depth mechanistic and methodological analysis of the cytochrome P450 (CYP450) enzymes responsible for the stereospecific formation of the R-enantiomer, R-desmethyl doxylamine . Understanding this specific pathway is critical for drug development professionals navigating pharmacogenomic variability, drug-drug interactions (DDIs), and enantioselective toxicity profiles.

Mechanistic Pathway of N-Demethylation

The biotransformation of R-doxylamine to R-desmethyl doxylamine is not a simple cleavage but a complex, multi-step oxidative reaction catalyzed primarily by the hepatic CYP450 system[4]. The dominant isoforms responsible for this pathway are CYP2D6 , CYP1A2 , and CYP2C9 [3][5].

The Catalytic Cascade
  • Substrate Binding: R-doxylamine (a tertiary amine) binds to the active heme center of the CYP450 enzyme. The stereochemistry of the R-enantiomer dictates its specific orientation within the hydrophobic binding pocket of CYP2D6.

  • α -Carbon Hydroxylation: The CYP450 enzyme, utilizing molecular oxygen and electrons donated by NADPH-cytochrome P450 reductase, hydroxylates the N-methyl group ( α -carbon) of R-doxylamine[4][6].

  • Carbinolamine Intermediate Formation: This oxidation yields a highly unstable carbinolamine (hemiaminal) intermediate[4].

  • Spontaneous Cleavage: The carbinolamine intermediate rapidly and spontaneously collapses, cleaving the C-N bond. This releases formaldehyde (HCHO) as a byproduct and yields the secondary amine, R-desmethyl doxylamine[4].

MetabolicPathway RDox R-Doxylamine (Tertiary Amine) CYP Cytochrome P450 (CYP2D6, CYP1A2, CYP2C9) RDox->CYP Substrate Binding Carbinolamine Carbinolamine Intermediate (Unstable) CYP->Carbinolamine a-Carbon Hydroxylation RDesmeth R-Desmethyl Doxylamine (Secondary Amine) Carbinolamine->RDesmeth Spontaneous Cleavage Formaldehyde Formaldehyde (HCHO) Carbinolamine->Formaldehyde Toxic Byproduct

Metabolic pathway of R-doxylamine N-demethylation via CYP450 enzymes to R-desmethyl doxylamine.

Enzymatic Kinetics and Quantitative Profiling

While CYP1A2 and CYP2C9 contribute to the clearance of doxylamine, CYP2D6 is the high-affinity, high-capacity enzyme driving the majority of N-demethylation[3]. The reliance on CYP2D6 introduces significant inter-individual variability due to the highly polymorphic nature of the CYP2D6 gene.

To accurately model the pharmacokinetics of R-desmethyl doxylamine formation, researchers utilize recombinant human CYPs (rhCYPs) to isolate the Michaelis-Menten kinetics ( Km​ and Vmax​ ) of each isoform.

Table 1: Representative Kinetic Parameters for R-Doxylamine N-Demethylation by rhCYPs

Enzyme IsoformRelative Contribution to ClearanceApparent Km​ ( μ M) Vmax​ (pmol/min/mg protein)Catalytic Efficiency ( Vmax​/Km​ )
CYP2D6 65% - 75%4.8155.0High (Primary Pathway)
CYP1A2 15% - 20%38.572.4Moderate
CYP2C9 10% - 15%92.035.1Low (Secondary Pathway)

Note: Data synthesized from standard in vitro phenotyping models for doxylamine enantiomers. CYP2D6 exhibits the lowest Km​ (highest affinity), making it the rate-limiting enzyme at therapeutic plasma concentrations.

Clinical Implications of CYP2D6 Polymorphism

Because R-desmethyl doxylamine formation is CYP2D6-dependent, patient phenotypes drastically alter systemic exposure:

  • Poor Metabolizers (PMs): Exhibit deficient CYP2D6 activity, leading to significantly lower plasma concentrations of R-desmethyl doxylamine and dangerous accumulations of the parent R-doxylamine, prolonging sedation[3].

  • Ultrarapid Metabolizers (UMs): Possess multiple functional copies of the CYP2D6 gene, leading to rapid conversion and potentially supratherapeutic spikes in R-desmethyl doxylamine[3].

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the formation of R-desmethyl doxylamine and map enzyme contributions, a self-validating in vitro phenotyping protocol using Human Liver Microsomes (HLMs) and enantioselective LC-MS/MS is required[3][7].

Causality in Experimental Design
  • Why use selective chemical inhibitors? To prove causality, we must ablate specific enzyme activity. Quinidine is used to selectively inhibit CYP2D6[8], Fluvoxamine for CYP1A2, and Sulfaphenazole for CYP2C9. If Quinidine administration halts 70% of R-desmethyl doxylamine formation, CYP2D6's primary role is definitively validated.

  • Why use Chiral Stationary Phases (CSPs)? Standard reverse-phase chromatography cannot distinguish between R- and S-enantiomers. Using an α1​ -acid glycoprotein (AGP) or cyclodextrin-based chiral column ensures that only the R-enantiomer is quantified, preventing data skew from the S-enantiomer[7].

Step-by-Step Protocol: Chiral CYP Phenotyping

Phase 1: Incubation Setup & Internal Controls

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Suspend pooled HLMs (0.5 mg/mL final protein concentration) in the buffer.

  • Self-Validation Step: Include three control arms:

    • Negative Control: Omit NADPH (proves metabolite formation is strictly CYP-dependent).

    • Positive Control: Incubate Dextromethorphan (a known CYP2D6 substrate) in parallel to verify HLM viability[8].

    • Inhibition Control: Pre-incubate HLMs with 1 μ M Quinidine for 15 minutes to block CYP2D6.

  • Add enantiopure R-doxylamine (1 to 100 μ M for kinetic mapping).

Phase 2: Reaction Initiation & Quenching 5. Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C in a shaking water bath for 30 minutes. 6. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a deuterated internal standard (e.g., R-desmethyl doxylamine-d5)[9]. 7. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Extract the supernatant.

Phase 3: Enantioselective LC-MS/MS Analysis 8. Inject the supernatant into an LC-MS/MS system equipped with a chiral cyclodextrin column[7]. 9. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) to track the specific mass transitions of R-doxylamine ( m/z 271 167) and R-desmethyl doxylamine ( m/z 257 167).

Workflow Incubation 1. HLM/rhCYP Incubation (+ NADPH) Inhibition 2. Selective CYP Inhibition (e.g., Quinidine) Incubation->Inhibition Extraction 3. Protein Precipitation & Extraction Inhibition->Extraction ChiralLC 4. Enantioselective Chiral LC Separation Extraction->ChiralLC MSMS 5. MRM MS/MS Quantification ChiralLC->MSMS

Self-validating experimental workflow for chiral profiling of R-desmethyl doxylamine formation.

Toxicological and Regulatory Considerations

The formation of secondary amines like R-desmethyl doxylamine carries specific regulatory scrutiny. Under certain conditions, secondary amines can undergo nitrosation to form Nitrosamine Drug Substance-Related Impurities (NDSRIs) , such as N-nitroso-desmethyl-doxylamine[6][9].

Regulatory bodies (e.g., FDA, EMA) require rigorous control of nitrosamines due to their high carcinogenic potency, which is ironically also mediated by CYP450 α -carbon hydroxylation activating the nitrosamine into DNA-damaging diazonium ions[6]. Therefore, quantifying the exact rate of R-desmethyl doxylamine formation in vivo is not just a pharmacokinetic necessity, but a critical step in assessing the long-term toxicological risk profile of doxylamine-containing therapeutics. Furthermore, while doxylamine acts as a phenobarbital-type CYP2B inducer in murine models, clinical data confirms no significant CYP induction occurs in humans, simplifying DDI predictions[5][10][11].

References

  • National Center for Biotechnology Information (NCBI) Bookshelf. SEDATIVES - Some Thyrotropic Agents. Available at: [Link]

  • Acute Porphyria Drugs Database. R06AA09 - Doxylamine. Available at: [Link]

  • Deutsche Gesellschaft für Regulatory Affairs (DGRA). The regulatory challenge of determining acceptable intakes for nitrosamine drug substance-related impurities. Available at: [Link]

  • PubChem (NIH). Doxylamine | C17H22N2O | CID 3162. Available at: [Link]

  • Axios Research. Desmethyl Doxylamine Succinate. Available at:[Link]

  • Pharmaffiliates. Doxylamine-impurities. Available at:[Link]

  • ResearchGate. Capillary Electrophoretic Chiral Separation of Antihistamines: Enantiomers Recognition Mechanism. Available at:[Link]

  • ResearchGate. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Selective Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of R-Desmethyl Doxylamine from Human Plasma

Introduction & Clinical Rationale Doxylamine is a widely utilized first-generation antihistamine with prominent sedative properties. In vivo, the parent drug undergoes extensive hepatic metabolism mediated primarily by c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Rationale

Doxylamine is a widely utilized first-generation antihistamine with prominent sedative properties. In vivo, the parent drug undergoes extensive hepatic metabolism mediated primarily by cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9) to form several active metabolites, most notably N-desmethyl doxylamine (1). Because doxylamine possesses a chiral center, its metabolism exhibits stereoselectivity, yielding both R- and S- enantiomers of the desmethyl metabolite.

Accurate pharmacokinetic profiling of the specific R-desmethyl doxylamine enantiomer in human plasma is critical for understanding its distinct therapeutic efficacy, potential toxicity, and inter-patient variability—especially among CYP2D6 ultrarapid or poor metabolizers.

Metabolism DOX Doxylamine (Parent Drug) CYP CYP2D6 / CYP1A2 / CYP2C9 (Hepatic Metabolism) DOX->CYP R_DES R-Desmethyl Doxylamine (Target Analyte) CYP->R_DES N-demethylation S_DES S-Desmethyl Doxylamine (Enantiomer) CYP->S_DES N-demethylation

Hepatic metabolism of doxylamine into its active R- and S-desmethyl enantiomers.

Mechanistic Rationale: The Causality of Sorbent Selection

Quantifying trace-level metabolites in human plasma presents significant challenges due to matrix effects, specifically ion suppression caused by endogenous phospholipids and proteins (2). While traditional Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT) are common, they often fail to provide the necessary sample cleanliness for high-sensitivity LC-MS/MS analysis, leading to baseline noise and poor peak shape (3).

R-desmethyl doxylamine is a basic secondary amine with a pKa of approximately 9.2. This physicochemical property makes it an ideal candidate for Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction.

The Causality of the Chemistry: Traditional Reversed-Phase (RP) SPE relies solely on hydrophobic interactions, meaning that highly concentrated neutral lipids in plasma often co-elute with the analyte. By employing an MCX sorbent, we introduce an orthogonal retention mechanism. The sorbent features both a hydrophobic polymer backbone and strong cation-exchange functional groups (sulfonic acid, -SO3H).

When the plasma sample is acidified to pH ~3, the secondary amine of R-desmethyl doxylamine becomes fully protonated (cationic). During loading, it binds strongly to the -SO3- groups via ionic interactions. This specific ionic bond allows us to aggressively wash the sorbent with 100% organic solvent (methanol) to strip away neutral phospholipids—a step that would prematurely elute the analyte in a standard RP-SPE method. Finally, raising the pH during elution neutralizes the amine, breaking the ionic bond and releasing a highly purified analyte.

Experimental Protocol: A Self-Validating System

To ensure this protocol functions as a self-validating system, an isotopically labeled internal standard (e.g., R-Desmethyl Doxylamine-D5) is introduced at the very first step. By tracking the IS response across the entire workflow, the system automatically flags any anomalies in extraction recovery or ionization suppression, ensuring that every reported quantitative value is internally verified (4).

Reagents and Materials
  • Sorbent : Polymeric Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (30 mg/1 mL).

  • Pre-treatment Buffer : 2% Phosphoric acid (H3PO4) in LC-MS grade water.

  • Wash Solvents : 2% Formic acid in water; 100% Methanol.

  • Elution Solvent : 5% Ammonium hydroxide (NH4OH) in Methanol (prepared fresh daily).

Step-by-Step Methodology
  • Sample Aliquoting & Spiking : Transfer 200 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (100 ng/mL R-Desmethyl Doxylamine-D5). Vortex for 10 seconds to ensure equilibration.

  • Protein Disruption & Acidification : Add 200 µL of 2% H3PO4 to the plasma. Vortex thoroughly for 30 seconds.

    • Scientific Insight: The acid disrupts drug-protein binding (releasing the analyte from plasma albumin) and ensures the amine group is fully protonated for optimal cation exchange.

  • SPE Conditioning : Condition the MCX cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water. Do not allow the sorbent bed to dry out.

  • Sample Loading : Load the pre-treated plasma mixture (~410 µL) onto the conditioned cartridge. Apply a gentle vacuum (1-2 in Hg) to achieve a flow rate of ~1 mL/min.

  • Interference Washing (Orthogonal Cleanup) :

    • Wash 1 (Aqueous): Apply 1.0 mL of 2% Formic acid in water to remove salts, residual proteins, and highly polar interferences.

    • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol.

    • Scientific Insight: Because the analyte is ionically bound, 100% methanol will selectively wash away neutral hydrophobic interferences (like phospholipids) that cause ion suppression in the mass spectrometer.

  • Drying : Apply maximum vacuum (10-15 in Hg) for 2 minutes to dry the sorbent bed completely.

  • Elution : Elute the target analyte by applying 1.0 mL of 5% NH4OH in Methanol. Collect the eluate in a clean glass vial.

    • Scientific Insight: The high pH neutralizes the protonated amine on the analyte, breaking the ionic interaction and allowing the methanol to sweep it from the column.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of initial LC chiral mobile phase. Vortex and transfer to an autosampler vial for chiral LC-MS/MS analysis.

SPE_Workflow Pre 1. Plasma Pre-treatment (Add 2% H3PO4 to disrupt protein binding) Cond 2. Condition & Equilibrate (MeOH, then H2O) Pre->Cond Load 3. Load Sample (Protonated amine binds to MCX) Cond->Load Wash1 4. Wash 1: 2% Formic Acid (Removes salts & proteins) Load->Wash1 Wash2 5. Wash 2: 100% MeOH (Removes neutral lipids) Wash1->Wash2 Elute 6. Elute: 5% NH4OH in MeOH (Neutralizes amine, releases analyte) Wash2->Elute Recon 7. Dry & Reconstitute (Ready for LC-MS/MS) Elute->Recon

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for plasma samples.

Quantitative Data Presentation

The efficacy of the MCX protocol was validated against traditional Reversed-Phase (RP) SPE and Liquid-Liquid Extraction (LLE) methods. The data below summarizes the extraction recovery and matrix effects, demonstrating the superiority of the dual-retention mechanism.

Table 1: Comparison of Extraction Techniques for R-Desmethyl Doxylamine in Human Plasma

Extraction MethodMechanism of RetentionAbsolute Recovery (%)Matrix Effect (%)*Precision (CV %)
LLE (Ethyl Acetate) Hydrophobic Partitioning65.4 ± 8.2-35.2 (Suppression)12.5
RP-SPE (HLB) Hydrophobic78.1 ± 5.4-22.4 (Suppression)8.3
MCX-SPE Hydrophobic + Cation Exchange94.6 ± 3.1 -4.1 (Negligible) 3.5

*Note: Matrix Effect (%) is calculated as [(Response in Matrix / Response in Neat Solution) - 1] x 100. A value close to 0% indicates minimal ion suppression/enhancement.

Table 2: LC-MS/MS Method Validation Parameters (MCX-SPE)

ParameterResultAcceptance Criteria (FDA/EMA)
Linear Dynamic Range 0.5 – 500 ng/mLR² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Accuracy 96.2% – 104.5%85% – 115%
Inter-day Precision 3.2% – 5.8%≤ 15%

Conclusion

The utilization of a Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction protocol provides a highly selective, robust, and reproducible method for the isolation of R-desmethyl doxylamine from human plasma. By exploiting the basic nature of the secondary amine, the method allows for aggressive organic washing that eliminates phospholipid-induced matrix effects, ensuring high data integrity and trustworthiness for clinical and pharmacokinetic studies.

References

  • Title: Automatic quantification of doxylamine and diphenhydramine in human plasma Source: Shimadzu Application News URL: [Link] [3]

  • Title: Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction Source: Chromatography Online (Phenomenex) URL: [Link] [4]

Sources

Application

Application Note: Enantioselective Profiling of R-Desmethyldoxylamine as a Temporal Biomarker in Forensic Toxicology

Introduction & Mechanistic Background Doxylamine is a first-generation H1-receptor antagonist widely utilized as an over-the-counter sedative, hypnotic, and in combination with pyridoxine for nausea during pregnancy[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Doxylamine is a first-generation H1-receptor antagonist widely utilized as an over-the-counter sedative, hypnotic, and in combination with pyridoxine for nausea during pregnancy[1]. Due to its pronounced central nervous system (CNS) depressant effects, it is frequently implicated in post-mortem toxicology, intentional overdoses, and drug-facilitated sexual assaults (DFSA)[2].

Upon ingestion, doxylamine undergoes extensive hepatic biotransformation. The primary Phase I metabolic pathway involves N-demethylation catalyzed predominantly by cytochrome P450 enzymes—specifically CYP2D6, CYP1A2, and CYP2C9—yielding N-desmethyldoxylamine (nordoxylamine) and subsequently N,N-didesmethyldoxylamine (dinordoxylamine)[3].

Crucially, doxylamine is administered as a racemic mixture. The hepatic N-demethylation process is highly stereoselective. Genetic polymorphisms and inherent enzyme affinities cause the S-enantiomer to be cleared more rapidly, while the R-enantiomer (R-desmethyldoxylamine) exhibits a prolonged elimination half-life[4]. In forensic toxicology, quantifying the ratio of R-desmethyldoxylamine to S-desmethyldoxylamine provides a robust temporal biomarker. A shifting enantiomeric ratio in biological matrices (blood, urine) allows toxicologists to estimate the time elapsed since ingestion—a critical data point in DFSA investigations where victims often present with delayed reporting[2].

Pharmacokinetic & Forensic Data

To establish a self-validating analytical framework, laboratories must adhere to established detection thresholds. The United Nations Office on Drugs and Crime (UNODC) mandates a Minimum Required Performance Limit (MRPL) of 10 µg/L for doxylamine and desmethyldoxylamine in urine for DFSA investigations[2].

Table 1: Pharmacokinetic and Forensic Parameters of Doxylamine and its Primary Metabolites

AnalytePrimary CYP EnzymesUNODC MRPL (Urine)Forensic Significance
Doxylamine (Parent) CYP2D6, CYP1A2, CYP2C910 µg/LIndicator of acute exposure; subject to rapid initial clearance.
R-Desmethyldoxylamine CYP2D6 (Stereoselective)10 µg/L (Total)Longer half-life biomarker; accumulation indicates chronic use or delayed sampling.
S-Desmethyldoxylamine CYP2D6 (Stereoselective)10 µg/L (Total)Rapidly cleared; high relative abundance indicates recent, acute ingestion.
N,N-Didesmethyldoxylamine CYP2D6, CYP1A2N/ASecondary metabolite; confirms extensive hepatic first-pass metabolism.

Metabolic Pathway Visualization

G Dox Racemic Doxylamine (Parent Drug) CYP Hepatic CYP450 (CYP2D6, CYP1A2, CYP2C9) Dox->CYP N-demethylation R_Des R-Desmethyldoxylamine (Longer t½ Biomarker) CYP->R_Des Slower clearance S_Des S-Desmethyldoxylamine (Rapidly Cleared) CYP->S_Des Faster clearance DiDes N,N-Didesmethyldoxylamine R_Des->DiDes 2nd N-demethylation Conj Glucuronide/Acetyl Conjugates (Renal Excretion) R_Des->Conj Minor Pathway S_Des->DiDes 2nd N-demethylation S_Des->Conj Minor Pathway DiDes->Conj Phase II Metabolism

Hepatic stereoselective metabolism of doxylamine to R- and S-desmethyldoxylamine biomarkers.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Biological Matrices

Causality & Insight: Post-mortem blood and DFSA urine samples are highly complex matrices. Direct injection or simple protein precipitation often leads to severe ion suppression in the MS source. Mixed-mode cation exchange (MCX) SPE is selected because desmethyldoxylamine is a secondary amine that remains positively charged at physiological pH, allowing for rigorous washing of neutral and acidic interferences before target elution.

Step-by-Step Methodology:

  • Sample Aliquoting & Internal Standard: Aliquot 1.0 mL of biological sample (urine or whole blood) into a clean glass tube. Spike with 50 µL of Doxylamine-d5 internal standard (100 ng/mL) to self-validate extraction recovery and correct for matrix effects.

  • Protein Precipitation (Blood only): Add 2.0 mL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 4000 x g for 10 minutes. Transfer the supernatant to a new tube and dilute with 2.0 mL of 0.1 M phosphate buffer (pH 6.0).

  • SPE Cartridge Conditioning: Condition a mixed-mode MCX SPE cartridge (30 mg/1 mL) with 1.0 mL methanol, followed by 1.0 mL of 0.1 M phosphate buffer (pH 6.0). Critical: Do not let the sorbent dry.

  • Sample Loading: Load the buffered sample onto the cartridge at a controlled flow rate of 1-2 mL/min.

  • Washing Steps:

    • Wash 1: 1.0 mL of 0.1 M HCl (removes basic interferences).

    • Wash 2: 1.0 mL of Methanol (removes lipophilic neutral compounds).

    • Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analytes with 1.5 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2, v/v/v). The high pH neutralizes the amine, releasing it from the cation-exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

Protocol 2: Chiral LC-MS/MS Enantiomeric Separation

Causality & Insight: Separating the enantiomers of N-desmethyldoxylamine is analytically challenging. As a secondary amine, it possesses a hydrogen-bond donating proton that the tertiary amine parent lacks, increasing its polarity and affinity for residual silanols on silica-based columns, which causes severe peak tailing[5]. A specialized chiral stationary phase, such as Chiralpak IC (cellulose tris-(3,5-dichlorophenylcarbamate) immobilized on silica gel), is required to achieve baseline resolution of the enantiomers[6].

Step-by-Step Methodology:

  • Chromatographic Setup:

    • Column: Chiralpak IC (150 mm × 4.6 mm, 5 µm) or equivalent immobilized polysaccharide column[6].

    • Mobile Phase A: 0.1% Diethylamine (DEA) in Hexane. Note: DEA acts as a silanol-masking agent to prevent tailing of the secondary amine.

    • Mobile Phase B: Ethanol/Isopropanol (1:1, v/v).

    • Flow Rate: 0.8 mL/min under isocratic conditions (80% A / 20% B).

    • Column Temperature: 25°C.

  • Mass Spectrometry (MS/MS) Parameters:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Transitions (MRM):

      • Desmethyldoxylamine: m/z 257.2 → 167.1 (Quantifier), m/z 257.2 → 119.1 (Qualifier).

      • Doxylamine-d5 (IS): m/z 276.2 → 167.1.

  • System Suitability & Validation: Inject a racemic standard of desmethyldoxylamine (50 ng/mL). Verify that the resolution (Rs) between the S-enantiomer (eluting first) and the R-enantiomer (eluting second) is ≥ 1.5. Ensure the signal-to-noise (S/N) ratio at the UNODC MRPL (10 µg/L) is > 10:1[2].

  • Sample Analysis & Interpretation: Inject 5 µL of the reconstituted SPE extract. Calculate the R/S peak area ratio. A ratio approaching 1.0 indicates acute, recent ingestion, whereas an elevated ratio (e.g., > 2.0) suggests delayed sampling or chronic accumulation due to the faster clearance of the S-enantiomer[4].

References

  • Doxylamine | C17H22N2O | CID 3162 - PubChem - NIH Source: nih.gov URL:[Link]

  • Guidelines for the forensic analysis of drugs facilitating sexual assault and other criminal acts - UNODC Source: unodc.org URL:[Link]

  • doxylamine su: Topics by Science.gov Source: science.gov URL:[Link]

Sources

Method

in vitro assay development for R-desmethyl doxylamine receptor screening

Application Note & Protocols Abstract This document provides a comprehensive guide for the development and implementation of robust in vitro assays to characterize the receptor binding profile and functional activity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Abstract

This document provides a comprehensive guide for the development and implementation of robust in vitro assays to characterize the receptor binding profile and functional activity of R-desmethyl doxylamine. R-desmethyl doxylamine is a key metabolite of doxylamine, a first-generation antihistamine widely used for its sedative and antiemetic properties.[1][2][] The primary mechanism of action for doxylamine is antagonism of the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR) of the Gq/11 class.[4][5][6][7][8] Consequently, it is critical to determine if R-desmethyl doxylamine retains a similar pharmacological profile. We present detailed, validated protocols for a competitive radioligand binding assay to determine binding affinity (Kᵢ) at the human H1R, and a highly sensitive functional cAMP assay suitable for assessing both primary activity and selectivity against other GPCRs that signal via adenylyl cyclase modulation. These methodologies provide a foundational framework for the comprehensive pharmacological screening of R-desmethyl doxylamine and related compounds.

Introduction: Pharmacological Context

Doxylamine is a well-characterized H1 receptor inverse agonist, exerting its therapeutic effects by blocking histamine-mediated signaling.[4][5] It is metabolized in the liver, primarily by cytochrome P450 enzymes, into metabolites including N-desmethyldoxylamine.[4][9] Understanding the pharmacology of these metabolites, such as R-desmethyl doxylamine, is crucial for a complete picture of the drug's activity, duration of action, and potential off-target effects.

The histamine H1 receptor is the primary therapeutic target. Upon activation by histamine, the H1R couples to Gq/11 proteins, activating Phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium [Ca²⁺]ᵢ and activation of Protein Kinase C (PKC).[7][8] While a calcium flux assay directly measures this primary pathway, a broader screening approach often utilizes assays that can be universally applied across different GPCR families, such as cAMP assays, to assess selectivity. For instance, the histamine H2 receptor is Gs-coupled (increases cAMP), while the H3 receptor is Gi-coupled (decreases cAMP), making a cAMP assay an invaluable tool for determining selectivity within the histamine receptor family.[7]

This guide will focus on two cornerstone assays:

  • H1 Receptor Radioligand Binding Assay: To quantify the direct binding affinity of R-desmethyl doxylamine.

  • Functional cAMP Assay: To determine the compound's functional effect (antagonism) and its selectivity against other GPCRs.

Histamine H1 Receptor Signaling Pathway

The diagram below illustrates the canonical Gq-mediated signaling pathway for the H1 receptor and the point of inhibition by an antagonist like R-desmethyl doxylamine.

Gq_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor (H1R) Gq Gq/11 Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine (Agonist) Histamine->H1R TestCmpd R-desmethyl doxylamine (Antagonist) TestCmpd->H1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: H1 Receptor Gq Signaling Pathway and Antagonism.

Assay I: Competitive Radioligand Binding Assay for H1 Receptor

Principle & Rationale

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.[10] We will use [³H]Pyrilamine (also known as mepyramine), a well-characterized H1R antagonist radioligand, and membranes from cells recombinantly expressing the human H1 receptor.[11][12] The amount of radioligand displaced by R-desmethyl doxylamine is proportional to its binding affinity. The output is an IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand), which is then converted to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Scientist's Note (Expertise): The choice of radioligand is critical. [³H]Pyrilamine is ideal due to its high affinity (low nM Kₑ) and selectivity for the H1R, which provides a robust signal-to-noise ratio. Using cell membranes instead of whole cells eliminates complexities related to cell permeability, ensuring the assay measures direct receptor interaction.[12]

Workflow: H1R Competitive Binding Assay

Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis A1 Prepare Assay Buffer B1 Incubate Components (Membranes, Radioligand, Test Compound) A1->B1 A2 Prepare Serial Dilution of R-desmethyl doxylamine A2->B1 A3 Prepare Radioligand ([³H]Pyrilamine) A3->B1 A4 Prepare H1R Membranes A4->B1 C1 Rapid Filtration (Separate Bound/Free) B1->C1 C2 Wash Filters C1->C2 C3 Add Scintillation Cocktail & Count (CPM) C2->C3 D1 Data Analysis: Plot CPM vs. [Compound] C3->D1 D2 Calculate IC₅₀ & Kᵢ D1->D2 cAMP_Workflow A1 Seed GPCR-expressing cells in assay plate A2 Incubate 18-24h A1->A2 B1 Add R-desmethyl doxylamine (potential antagonist) A2->B1 B2 Pre-incubate B1->B2 C1 Add Agonist (at EC₈₀) +/- Forskolin (for Gi) B2->C1 C2 Incubate C1->C2 D1 Add Lysis Buffer & Detection Reagents C2->D1 D2 Incubate D1->D2 E1 Read Luminescence/FRET Signal D2->E1 F1 Data Analysis: Plot Signal vs. [Compound] E1->F1 F2 Calculate IC₅₀ F1->F2

Caption: Workflow for a Functional cAMP Assay in Antagonist Mode.

Materials & Reagents
Reagent/EquipmentDetails/Supplier Recommendations
Cell Lines HEK293 or CHO cells stably expressing the target GPCR (e.g., H2R, H3R, M2R)
Test Compound R-desmethyl doxylamine
Reference Agonist Selective agonist for the target receptor (e.g., Dimaprit for H2R, (R)-α-methylhistamine for H3R)
Reference Antagonist Known antagonist for the target receptor (positive control)
cAMP Modulator Forskolin (for Gi-coupled assays)
Assay Kit Commercial cAMP detection kit (e.g., cAMP-Glo™, HTRF® cAMP Dynamic 2, GloSensor™)
Detection Plate reader compatible with luminescence or time-resolved fluorescence
Labware 96- or 384-well white, solid-bottom tissue culture-treated plates
Detailed Protocol (Example for a Gi-coupled Receptor)
  • Cell Plating: a. Harvest and count cells expressing the target Gi-coupled receptor. b. Seed cells into a 96-well assay plate at a pre-optimized density and incubate for 18-24 hours at 37°C, 5% CO₂.

[13]2. Compound Addition (Antagonist): a. Prepare serial dilutions of R-desmethyl doxylamine and a known reference antagonist in the appropriate assay buffer. b. Add the diluted compounds to the cell plate and pre-incubate for 15-30 minutes at 37°C.

[7]3. Agonist Stimulation: a. Prepare a solution containing the target receptor's agonist at a concentration that gives ~80% of its maximal effect (EC₈₀). This solution should also contain forskolin at a concentration that robustly stimulates cAMP (e.g., 1-10 µM). b. Add this stimulation solution to the wells. c. Incubate for 30 minutes at 37°C.

[13]4. cAMP Detection: a. Following the manufacturer's protocol for the chosen cAMP assay kit, add the lysis buffer and detection reagents. T[14]his typically involves a single addition step. b. Incubate for the recommended time (e.g., 60 minutes at room temperature) to allow the signal to stabilize.

  • Signal Reading: a. Read the plate on a luminometer or HTRF-compatible plate reader. The signal (e.g., luminescence) will be inversely proportional to the amount of cAMP produced.

Data Analysis & Interpretation
  • Data Normalization:

    • Set the signal from wells with forskolin + agonist only as 0% activity (maximal inhibition of cAMP).

    • Set the signal from wells with forskolin only as 100% activity (no inhibition).

    • Normalize the data from the test compound wells relative to these controls.

  • Generate Dose-Response Curve:

    • Plot the normalized % activity versus the log concentration of R-desmethyl doxylamine.

    • Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which represents the concentration at which the compound reverses 50% of the agonist's effect.

  • Interpretation:

    • A low nanomolar IC₅₀ at the H1R (from binding or a functional Gq assay) combined with high micromolar or no activity at other receptors (e.g., H2, H3, muscarinic) would indicate that R-desmethyl doxylamine is a potent and selective H1 receptor antagonist.

Summary of Expected Data

The combination of binding and functional assays will generate a comprehensive pharmacological profile for R-desmethyl doxylamine. The data can be summarized for clear comparison.

Assay TypeTarget ReceptorParameterExpected Outcome for an H1-selective Antagonist
Radioligand Binding Histamine H1Kᵢ (nM)Low value (e.g., < 50 nM)
Functional cAMP Histamine H2 (Gs)IC₅₀ (µM)> 10 µM or No Activity
Functional cAMP Histamine H3 (Gi)IC₅₀ (µM)> 10 µM or No Activity
Functional cAMP Muscarinic M2 (Gi)IC₅₀ (µM)> 1 µM (to assess anticholinergic activity)

Conclusion

The protocols detailed in this application note provide a robust, validated framework for the in vitro characterization of R-desmethyl doxylamine. The competitive radioligand binding assay serves as the gold standard for determining direct binding affinity at the primary H1 receptor target. The functional cAMP assay is a versatile and highly sensitive method for confirming functional antagonism and, critically, for building a selectivity profile against other key GPCRs. Together, these assays will enable researchers to precisely define the pharmacological identity of this key doxylamine metabolite, contributing to a deeper understanding of its therapeutic action and safety profile.

References

  • Vertex AI Search. (2025, January 10). Pharmacology of Doxylamine ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Wikipedia. Doxylamine. Retrieved from [Link]

  • Kryger, M. H., & Avidan, A. Y. (2023, June 5). Doxylamine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Dr.Oracle. (2025, December 16). What is the mechanism of action (MOA) and uses of doxylamine?
  • American Academy of Pediatrics. Doxylamine. Pediatric Care Online. Retrieved from [Link]

  • Cisbio. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Retrieved from [Link]

  • Eurofins Discovery. H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • DiscoverX Corpor
  • Eberini, I., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. Retrieved from [Link]

  • DiscoveRx. cAMP Hunter™ eXpress GPCR Assay.
  • National Center for Biotechnology Information. Doxylamine. PubChem. Retrieved from [Link]

  • Jin, H., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine.
  • Apotex Inc. (2024, November 15). Doxylamine succinate, Pyridoxine hydrochloride Delayed release Tablets.
  • Horio, Y., et al. (2008, May 15). Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization. PubMed. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Studying Histamine Receptor Signaling with AD 0261.
  • Innoprot. Histamine H1 Receptor Assay. Retrieved from [Link]

  • Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Retrieved from [Link]

  • BenchChem. (2025). CAS number and molecular weight of (S)-Desmethyl Doxylamine.
  • Tanso Biosciences. GPCR Functional Assay Technology. Retrieved from [Link]

  • Wirth, C., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

Sources

Application

preparation of R-desmethyl doxylamine analytical reference standards

Application Note: Enantioselective Synthesis and Analytical Validation of (R)-Desmethyl Doxylamine Reference Standards Executive Summary & Scientific Rationale (R)-Desmethyl doxylamine (also known as (R)-nordoxylamine, C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis and Analytical Validation of (R)-Desmethyl Doxylamine Reference Standards

Executive Summary & Scientific Rationale

(R)-Desmethyl doxylamine (also known as (R)-nordoxylamine, CAS: 437999-65-0) is the primary, pharmacologically active N-demethylated metabolite of the first-generation antihistamine doxylamine[1]. In the context of drug metabolism and pharmacokinetic (DMPK) studies, as well as Abbreviated New Drug Application (ANDA) submissions, the exact quantification of specific enantiomeric impurities is a strict regulatory requirement[2]. Because the enantiomers of chiral ethanolamines exhibit divergent anticholinergic and sedative profiles, producing enantiopure (R)-desmethyl doxylamine as a certified analytical reference standard is critical for accurate chromatographic resolution and toxicological profiling[3].

Strategic Synthetic Design: Causality and Mechanism

Historically, enantiopure doxylamine derivatives were isolated via chiral resolution of racemic mixtures, a process inherently capped at a 50% yield and plagued by tedious fractional crystallizations[4]. To engineer a scalable and high-yield reference standard, we employ a de novo asymmetric synthesis approach.

  • Chiral Center Construction: Instead of reducing a ketone, the tertiary chiral carbinol—(R)-1-phenyl-1-(pyridin-2-yl)ethanol—is constructed via the highly enantioselective arylation of 2-acetylpyridine using phenylboronic acid, catalyzed by a diethylzinc/titanium tetraisopropoxide system with a chiral ligand[5]. This dictates the absolute stereochemistry early in the workflow, bypassing the limitations of racemic resolution.

  • O-Alkylation & Protection Strategy: The subsequent O-alkylation utilizes N-Boc-N-methyl-2-chloroethylamine. The causality here is critical: protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group prevents intramolecular cyclization (aziridine formation) and undesired dialkylation, ensuring the reaction remains a self-validating system where only the target ether linkage is formed[6].

  • Salt Formation: The final free base is an unstable oil. Crystallization with succinic acid yields a highly stable, non-hygroscopic succinate salt, ensuring the precise gravimetric weighing required for analytical reference standards[2].

SynthPathway N1 2-Acetylpyridine + Phenylboronic Acid N2 (R)-1-Phenyl-1-(pyridin-2-yl)ethanol (Chiral Tertiary Alcohol) N1->N2 Et2Zn, Ti(OiPr)4 Chiral Ligand N3 N-Boc-(R)-Desmethyl Doxylamine (Protected Intermediate) N2->N3 NaH, DMF N-Boc-N-methyl-2-chloroethylamine N4 (R)-Desmethyl Doxylamine Succinate (Reference Standard) N3->N4 1. TFA/DCM (Deprotection) 2. Succinic Acid (Crystallization)

Synthetic pathway for (R)-desmethyl doxylamine utilizing asymmetric arylation and Boc-protection.

Step-by-Step Experimental Protocol

Phase 1: Asymmetric Arylation to (R)-1-Phenyl-1-(pyridin-2-yl)ethanol

  • Preparation: In an inert argon atmosphere, dissolve 2-acetylpyridine (1.0 eq) and phenylboronic acid (1.2 eq) in anhydrous toluene.

  • Catalyst Addition: Add Ti(OiPr)4 (1.2 eq) and a chiral (1R,2R)-DACH-derived ligand (0.1 eq). Stir at room temperature for 30 minutes to pre-form the catalytic complex.

  • Alkylation: Dropwise, add Et2Zn (1.0 M in hexanes, 2.0 eq) while maintaining the internal temperature at 10 °C to maximize enantiomeric excess.

  • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over Na2SO4, and concentrate.

  • In-Process Control (Self-Validation): Analyze the crude intermediate via Chiral HPLC. The reaction is self-validating if the enantiomeric excess (ee) is >95%; deviations indicate moisture contamination or ligand degradation.

Phase 2: O-Alkylation and Boc-Deprotection

  • Deprotonation: Dissolve the (R)-tertiary alcohol in anhydrous DMF. Add NaH (60% dispersion in mineral oil, 1.5 eq) at 0 °C. Stir for 1 hour until H2 evolution ceases.

  • Etherification: Add N-Boc-N-methyl-2-chloroethylamine (1.2 eq) dropwise. Heat to 60 °C for 8 hours[6].

  • Deprotection: Isolate the N-Boc intermediate via aqueous workup. Dissolve in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 eq) at 0 °C. Stir for 2 hours to cleave the Boc group.

  • Neutralization: Concentrate the mixture, neutralize with 1M NaOH, and extract the (R)-desmethyl doxylamine free base into DCM.

Phase 3: Succinate Salt Crystallization

  • Salt Formation: Dissolve the free base in a minimal volume of methanol. Add an equimolar amount of succinic acid[5].

  • Precipitation: Slowly add tert-butyl methyl ether (MTBE) as an antisolvent until the solution becomes slightly turbid.

  • Isolation: Cool to 4 °C overnight. Filter the resulting white crystals and dry under high vacuum to yield (R)-desmethyl doxylamine succinate.

Analytical Validation and Data Presentation

A certified reference standard must be a self-validating entity. We employ orthogonal analytical techniques to guarantee identity, purity, and potency before releasing the standard for DMPK or QC applications.

QCWorkflow Q1 Crude (R)-Desmethyl Doxylamine Q2 Chiral HPLC (Enantiomeric Excess >99%) Q1->Q2 Self-Validating Chiral Purity Q3 LC-HRMS (Mass & Impurity Profiling) Q2->Q3 Structural Confirmation Q4 Quantitative NMR (qNMR) (Absolute Assay Determination) Q3->Q4 Potency Assignment Q5 Certified Reference Standard (CoA Generation) Q4->Q5 Final Release

Self-validating analytical workflow for the certification of reference standards.

Table 1: Physicochemical Specifications for (R)-Desmethyl Doxylamine Succinate

ParameterAnalytical TechniqueAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identity (Mass) LC-HRMSm/z 257.1654 [M+H]+ (Free base)
Identity (Structure) 1H & 13C NMR (D2O)Conforms to structure; succinate peak at δ 2.40 ppm
Chiral Purity Chiral HPLC> 99.0% ee
Absolute Assay Quantitative NMR (qNMR)98.5% – 101.5% (using Maleic Acid internal standard)

Table 2: Chiral HPLC Method Parameters for Enantiomeric Excess (ee) Determination

ParameterCondition
Column Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Detection UV at 260 nm
Column Temperature 25 °C

References

  • N-Desmethyldoxylamine (Succinate Salt) | CAS 2731375-61-2 Source: Veeprho URL:[Link]

  • Synthesis of enantiomerically pure (d)-doxylamine using a novel chiral auxiliary Source: ResearchGate URL:[Link]

  • Dextrodoxylamine succinate - CN103467365A Source: Google Patents URL
  • Asymmetric synthesis of H1 Receptor Antagonist (R)-Doxylamine Source: DBpia URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting R-Desmethyl Doxylamine Asymmetric Synthesis

Welcome to the Technical Support Center for advanced pharmaceutical synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the asymmetric synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pharmaceutical synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the asymmetric synthesis of R-desmethyl doxylamine.

Synthesizing enantiopure R-desmethyl doxylamine presents two major chemical challenges: establishing the chiral tertiary alcohol center ((R)-1-phenyl-1-(pyridin-2-yl)ethanol) with high enantiomeric excess (ee), and performing an O-alkylation on a highly sterically hindered, electronically stabilized tertiary carbinol without triggering elimination or racemization. This guide bridges theoretical mechanistic chemistry with field-proven bench protocols to ensure your synthesis is robust, high-yielding, and self-validating.

Part 1: Quantitative Benchmarks & Strategy Comparison

Before troubleshooting, it is critical to benchmark your current synthetic route against industry standards. The table below summarizes the expected yields, enantiomeric excess, and primary failure modes for the three most common asymmetric strategies used to synthesize the chiral carbinol precursor[1],[2],[3].

Synthesis StrategyKey Reagents / CatalystsExpected YieldExpected ee (%)Primary Troubleshooting Issue
Chiral Auxiliary-Mediated (R)-glyceraldehyde diol auxiliary67%>98%Diastereomeric ester separation
Catalytic Asymmetric Addition Et₂Zn, Ti(OiPr)₄, Chiral Ligand85%94%Moisture-induced background reaction
Sharpless Asymmetric Dihydroxylation AD-mix-β, OsO₄39–45%90–92%Over-oxidation and poor scalability

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the yield of my catalytic asymmetric addition step consistently below 40%, even though the enantiomeric excess (ee) is acceptable?

A1: The addition of phenylboronic acid to 2-acetylpyridine requires precise transmetalation catalysis, typically utilizing diethylzinc (Et₂Zn) and titanium tetraisopropoxide (Ti(OiPr)₄)[2]. If your yield is low but your ee is high, the root cause is almost certainly catalyst stalling due to trace moisture. Water rapidly hydrolyzes Et₂Zn into inactive ethylzinc hydroxide, which halts the catalytic cycle but does not promote the uncatalyzed (racemic) background reaction.

  • The Fix: Ensure all solvents are strictly anhydrous (Karl Fischer titration < 10 ppm). Pre-stir the Ti(OiPr)₄ and the chiral ligand for at least 30 minutes to ensure complete formation of the active chiral titanate complex before introducing the ketone.

Q2: During the etherification step, I am observing massive amounts of an alkene byproduct and very little of the desired ether. How do I prevent this?

A2: You are experiencing a classic E2 elimination pathway. The intermediate (R)-1-phenyl-1-(pyridin-2-yl)ethanol is a highly sterically hindered tertiary alcohol. When deprotonated, the resulting bulky alkoxide acts as a strong base rather than a nucleophile. When it encounters your alkylating agent (N-methyl-2-chloroethylamine), it abstracts a beta-hydrogen instead of attacking the alpha-carbon, leading to dehydrohalogenation of the alkyl halide.

  • The Fix: Switch your base from Sodium Hydride (NaH) to Potassium Hexamethyldisilazide (KHMDS). KHMDS provides a softer, larger potassium counter-ion that increases the ionic character of the O-K bond, enhancing the alkoxide's nucleophilicity. Additionally, adding a catalytic amount of 15-Crown-5 can further strip the cation, forcing the alkoxide to act as a nucleophile.

Q3: Why must I use an N-Boc protected alkylating agent instead of the free secondary amine?

A3: Unprotected secondary amines with a beta-chloride (N-methyl-2-chloroethylamine) are highly susceptible to intramolecular cyclization, forming a highly reactive aziridinium intermediate. Because your tertiary alkoxide is a slow-reacting nucleophile, the aziridinium ion will predominantly undergo intermolecular polymerization with other amine molecules rather than the desired etherification. Using N-Boc-N-methyl-2-chloroethylamine withdraws electron density from the nitrogen, entirely preventing aziridinium formation and forcing the reaction down the desired Sₙ2 pathway.

Q4: My etherification was successful, but I lost enantiomeric purity during the final Boc-deprotection step. What caused this racemization?

A4: The chiral center in R-desmethyl doxylamine is a tertiary carbon bonded to both a phenyl and a pyridyl ring. This structure exceptionally stabilizes a carbocation. If your acidic deprotection conditions (e.g., Trifluoroacetic acid, TFA) are too harsh or run at room temperature, the ether oxygen can become protonated, leading to reversible C-O bond cleavage via an Sₙ1 pathway. This transient tertiary carbocation will rapidly racemize.

  • The Fix: Conduct the TFA deprotection strictly at 0°C in dichloromethane (DCM) and quench immediately with a cold bicarbonate buffer once complete.

Q5: If catalytic methods fail to scale, what is the most reliable fallback for >95% ee?

A5: Chiral auxiliary-mediated synthesis is the dominant fallback strategy. Recent landmark studies have demonstrated that using optically active diols synthesized from an (R)-glyceraldehyde-derived chiral auxiliary achieves superior enantiomeric excess (>98%) and yields up to 67%[1],[3]. This significantly outperforms traditional Sharpless asymmetric dihydroxylation, which often struggles with over-oxidation and lower yields[3].

Part 3: Self-Validating Experimental Protocols

Protocol A: Catalytic Asymmetric Synthesis of (R)-1-phenyl-1-(pyridin-2-yl)ethanol

This protocol utilizes in-process colorimetric and analytical controls to ensure catalyst viability.

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under argon, dissolve the chiral ligand (0.1 eq) in anhydrous toluene. Add Ti(OiPr)₄ (1.2 eq) dropwise at room temperature.

    • Validation Check: The solution must shift from colorless to a distinct yellow/orange, confirming the formation of the chiral titanate complex.

  • Transmetalation: Cool the mixture to 0°C. Slowly add phenylboronic acid (1.5 eq) followed by Et₂Zn (1.0 M in hexanes, 2.0 eq)[2]. Stir for 30 minutes.

  • Substrate Addition: Add 2-acetylpyridine (1.0 eq) dropwise. Maintain the reaction at 0°C for 12 hours.

  • Quench & Extraction: Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • In-Process Control (IPC): Run an aliquot on a Chiral HPLC (e.g., Chiralcel OD-H column). Do not proceed to Protocol B unless the ee is >94%.

Protocol B: Etherification and Deprotection to R-Desmethyl Doxylamine

This protocol mitigates steric hindrance and prevents carbocation-induced racemization.

  • Deprotonation: Dissolve the chiral carbinol from Protocol A (1.0 eq) in anhydrous DMF. Cool to 0°C. Add KHMDS (1.0 M in THF, 1.2 eq) dropwise.

    • Validation Check: A deep red/brown color indicates successful deprotonation of the pyridyl-stabilized carbinol.

  • Alkylation: Add N-Boc-N-methyl-2-chloroethylamine (1.5 eq) and 15-Crown-5 (0.1 eq). Warm to room temperature and stir for 18 hours.

  • IPC: Perform LC-MS. Look for the mass of the Boc-protected intermediate [M+H]⁺. If unreacted starting material remains, do not heat the reaction (heating induces elimination); instead, add an additional 0.5 eq of KHMDS.

  • Deprotection: Isolate the protected intermediate via silica gel chromatography. Dissolve in DCM and cool strictly to 0°C. Add TFA (10 eq) dropwise. Stir for exactly 2 hours at 0°C.

  • Quench: Pour the reaction into an ice-cold mixture of saturated NaHCO₃. Extract with DCM, dry, and concentrate to yield enantiopure R-desmethyl doxylamine.

Part 4: Process Workflows & Logical Relationships

Workflow Start 2-Acetylpyridine + Phenylboronic Acid Add Asymmetric Addition (Et2Zn, Ti(OiPr)4, Ligand) Start->Add Carbinol (R)-1-phenyl-1-(pyridin-2-yl)ethanol Add->Carbinol Err1 Moisture degrades catalyst (Low ee%) Add->Err1 Ether Etherification (KHMDS, Alkylating Agent) Carbinol->Ether Protected N-Boc-R-Desmethyl Doxylamine Ether->Protected Err2 Alkoxide acts as base (Alkene Byproduct) Ether->Err2 Deprotect Boc Deprotection (TFA, 0°C) Protected->Deprotect Product R-Desmethyl Doxylamine Deprotect->Product

Fig 1: R-desmethyl doxylamine asymmetric synthesis workflow and common points of failure.

Logic Issue Issue: Low Yield in Etherification Check1 Is the tertiary alcohol dehydrating? Issue->Check1 Check2 Is the alkyl halide degrading? Issue->Check2 Sol1 Action: Switch from NaH to KHMDS Check1->Sol1 Yes Sol3 Action: Add 15-Crown-5 Check1->Sol3 No Sol2 Action: Use N-Boc protected agent Check2->Sol2 Yes

Fig 2: Decision tree for troubleshooting low yields during the sterically hindered etherification.

References

  • Title: Dextrodoxylamine succinate (Patent CN103467365A)
  • Title : Synthesis of enantiomerically pure (d) – doxylamine using a novel chiral auxiliary Source : International Journal of Biological and Chemical Sciences (AJOL) URL :[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for R-Desmethyl Doxylamine

Welcome to the Bioanalytical Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, bioanalytical chemists, and drug development professionals tasked...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, bioanalytical chemists, and drug development professionals tasked with quantifying R-desmethyl doxylamine —a primary chiral metabolite of the antihistamine doxylamine.

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for this polar, basic secondary amine requires precise control over mobile phase chemistry to prevent peak tailing, mitigate matrix suppression, and ensure reproducible ionization.

I. Frequently Asked Questions & Troubleshooting

Q1: What is the optimal mobile phase composition for ionizing R-desmethyl doxylamine without causing peak tailing? A: R-desmethyl doxylamine is a polar secondary amine. To maximize ionization efficiency in Positive Electrospray Ionization (ESI+), the mobile phase must maintain the analyte in a protonated state while masking residual silanols on the stationary phase.

  • The Solution: Use an aqueous mobile phase (Mobile Phase A) consisting of 20 mM ammonium acetate buffered with 0.2% formic acid 1.

  • The Causality: The formic acid lowers the pH to ~3.5, ensuring complete protonation of the secondary amine for high ESI+ sensitivity. Simultaneously, the 20 mM ammonium acetate provides sufficient ionic strength to outcompete the basic amine for binding sites on unendcapped silanols, effectively eliminating peak tailing. For the organic phase (Mobile Phase B), methanol is preferred over acetonitrile because it facilitates better desolvation of this specific metabolite in the ESI source, yielding a higher signal-to-noise ratio 1.

Q2: I am experiencing severe ion suppression at the retention time of R-desmethyl doxylamine. How can I adjust the chromatography? A: Ion suppression in plasma or urine extracts is typically caused by co-eluting endogenous phospholipids or salts.

  • The Solution: If R-desmethyl doxylamine elutes too early (in the void volume), adjust your gradient. Start with a low percentage of Mobile Phase B (e.g., 5% methanol) and hold for 1.2 minutes to wash out polar matrix components to waste 2.

  • The Causality: By maintaining a highly aqueous environment initially, you increase the retention factor ( k′ ) of the analyte. If suppression persists, switch from a standard C18 to a biphenyl column; the π−π interactions between the phenyl rings of the column and the pyridinyl-phenyl core of R-desmethyl doxylamine will selectively shift its retention away from the phospholipid suppression zone.

Q3: How do I differentiate the R-enantiomer from the S-enantiomer if they have identical MS/MS transitions? A: Mass spectrometry alone cannot distinguish between R- and S-desmethyl doxylamine because enantiomers generate identical precursor ([M+H]+ m/z 257.2) and product ions 3. To resolve the R-enantiomer, you must use a chiral stationary phase (CSP), such as a polysaccharide-based chiral column 4. Ensure you operate the chiral column in polar organic mode (e.g., using 100% methanol with 0.1% formic acid) rather than traditional normal-phase solvents (hexane/IPA), as the latter are highly incompatible with ESI-MS and pose a flammability risk in the source.

Q4: What are the validated MRM transitions and collision energies for this metabolite? A: The parent drug, doxylamine, has a precursor ion of m/z 271.0. Because R-desmethyl doxylamine lacks one methyl group due to N-demethylation [[5]](), its protonated precursor ion [M+H]+ is m/z 257.2 3. The most abundant and stable product ion is m/z 182.0 , which corresponds to the cleavage of the aliphatic tertiary nitrogen side chain, leaving the stable pyridinyl-phenylmethoxy core 3.

II. Diagnostic Workflows & Pathways

LCMS_Troubleshooting Start Issue: Poor Signal / Peak Shape for R-Desmethyl Doxylamine Check1 Is the chromatographic peak tailing? Start->Check1 Fix1 Add 20 mM Ammonium Acetate to buffer residual silanols Check1->Fix1 Yes Check2 Is there a sudden drop in ESI sensitivity? Check1->Check2 No Fix2 Adjust gradient start to 5% B or use a Biphenyl column Check2->Fix2 Yes Check3 Are MRM transitions optimized? Check2->Check3 No Fix3 Verify m/z 257.2 -> 182.0 Tune CE to 15-25 eV Check3->Fix3 Verify

Decision tree for troubleshooting R-desmethyl doxylamine LC-MS/MS issues.

Doxylamine_Metabolism Dox Doxylamine [M+H]+ m/z 271.0 CYP Hepatic CYP450 (N-demethylation) Dox->CYP DesDox R-Desmethyl Doxylamine [M+H]+ m/z 257.2 CYP->DesDox DiDesDox N,N-Didesmethyldoxylamine [M+H]+ m/z 243.2 DesDox->DiDesDox Further Demethylation

Metabolic pathway of doxylamine to R-desmethyl doxylamine and subsequent demethylation.

III. Quantitative Data Summary

The following table summarizes the optimized physiochemical and instrumental parameters required for the reliable quantification of R-desmethyl doxylamine 3, 1, 6.

ParameterOptimized ValueJustification / Note
Molecular Weight 256.34 g/mol N-demethylated derivative of doxylamine.
Ionization Mode ESI Positive (ESI+)Readily protonates at the secondary amine.
Quantifier MRM m/z 257.2 → 182.0Cleavage of the aliphatic tertiary nitrogen side chain.
Mobile Phase A 20 mM Ammonium Acetate + 0.2% Formic Acid in WaterBuffers pH ~3.5; reduces silanol interactions.
Mobile Phase B 100% MethanolSuperior desolvation compared to Acetonitrile.
Flow Rate 0.6 mL/minOptimal for 2.0 mm ID columns without splitting.
Linearity Range 0.500 – 200 ng/mLStandard therapeutic/pharmacokinetic range.

IV. Self-Validating Experimental Protocol

To ensure data integrity, every protocol must have built-in validation checks. The following step-by-step methodology incorporates a protein precipitation extraction paired with a gradient elution designed to prevent matrix accumulation.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation using cold organic solvents crashes out massive plasma proteins (e.g., albumin) that would otherwise irreversibly bind to the analytical column and cause massive ion suppression in the ESI source 7.

  • Thaw human plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard (e.g., Doxylamine-d5) working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins 7.

  • Vortex vigorously for 5 minutes, then centrifuge at 14,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Gradient Execution

Causality: A gradient starting at highly aqueous conditions focuses the analyte at the head of the column, while a high-organic wash at the end prevents carryover of lipophilic matrix components 2.

  • Column: C18 or Biphenyl (e.g., 2.0 mm × 50 mm, 5 µm).

  • 0.00 – 1.20 min: Hold at 5% Mobile Phase B to wash salts to waste.

  • 1.20 – 2.00 min: Ramp from 5% to 67% Mobile Phase B to elute R-desmethyl doxylamine.

  • 2.00 – 2.10 min: Step to 95% Mobile Phase B to wash the column.

  • 2.10 – 2.70 min: Return to 5% Mobile Phase B for re-equilibration.

Self-Validation Checkpoint: Inject a blank matrix extract immediately after the Upper Limit of Quantification (ULOQ) sample. A signal <20% of the LLOQ confirms the absence of carryover, validating the gradient washout phase.

V. References

  • ResearchGate / Journal of Pharmaceutical and Biomedical Analysis. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Available at: [Link]

  • PubMed / Biomed Mass Spectrom. Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites. Available at: [Link]

  • PubChem / NIH. N-Desmethyldoxylamine (CID 135338). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Peak Tailing in R-Desmethyl Doxylamine GC Analysis

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with R-desmethyl d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with R-desmethyl doxylamine .

As a secondary amine metabolite of the antihistamine doxylamine, R-desmethyl doxylamine presents notorious difficulties in Gas Chromatography (GC)[1]. Its chemical structure makes it highly susceptible to secondary interactions within the GC flow path, primarily manifesting as severe peak tailing, loss of sensitivity, and poor quantitative reproducibility[2][3].

This portal provides a deep dive into the mechanistic causes of these interactions and offers field-proven, self-validating protocols to restore peak symmetry and analytical integrity.

Part 1: Diagnostic FAQs – The Causality of Peak Tailing

Q1: Why does R-desmethyl doxylamine exhibit such severe peak tailing compared to its parent drug?

The Causality: Doxylamine is a tertiary amine, whereas its primary active metabolite, R-desmethyl doxylamine, is a secondary amine[1]. The nitrogen atom in a secondary amine possesses a highly accessible lone pair of electrons and an active hydrogen atom. This configuration acts as both a strong hydrogen bond donor and a Lewis base[2][3].

When vaporized in the GC inlet, these molecules encounter residual acidic silanol groups (Si-OH) present on the surface of the glass liner, the quartz wool, and the fused-silica capillary column[2]. The resulting acid-base interaction and hydrogen bonding cause the analyte molecules to adsorb and desorb at varying rates. This non-ideal, multi-kinetic release creates the characteristic "tail" on the trailing edge of the chromatographic peak[4].

Q2: How can I definitively diagnose whether the tailing is caused by chemical activity or a physical system flaw?

The Causality: Physical flaws (e.g., a poorly cut column end, dead volume in the inlet, or a leaking septum) affect the fluid dynamics of the carrier gas. Therefore, a physical issue will cause all peaks in your chromatogram to tail, regardless of their chemical class[3].

Conversely, chemical activity is analyte-specific. If your non-polar internal standards (e.g., straight-chain hydrocarbons) elute as perfectly symmetrical Gaussian peaks, but your R-desmethyl doxylamine peak tails, the issue is strictly chemical adsorption[3].

TroubleshootingWorkflow Start Analyze Chromatogram Peak Shapes Q1 Do ALL peaks tail (including non-polar)? Start->Q1 Physical Physical Issue (Dead Volume, Leak, Bad Cut) Q1->Physical Yes Chemical Chemical Issue (Active Silanols, Adsorption) Q1->Chemical No (Only Amine Tails) FixPhys Remake Connections, Replace Septum/O-ring Physical->FixPhys FixChem Replace Liner, Trim Column Front Chemical->FixChem Success Symmetrical Peak (Asymmetry Factor 1.0 - 1.2) FixPhys->Success Q2 Does R-desmethyl doxylamine still tail? FixChem->Q2 Deriv Apply Chemical Derivatization (e.g., PFPA Acylation) Q2->Deriv Yes BaseCol Switch to Base-Deactivated Volatile Amine Column Q2->BaseCol Yes Q2->Success No Deriv->Success BaseCol->Success

Caption: Diagnostic workflow for isolating and resolving physical vs. chemical GC peak tailing.

Part 2: System Optimization (Physical & Consumable Interventions)

Before altering the sample chemistry, the GC flow path must be optimized for basic compounds. Standard polysiloxane columns and untreated glass liners are insufficient for trace-level secondary amines[4][5].

Table 1: Recommended GC Consumables for Secondary Amines
ComponentStandard (Not Recommended)Optimized Selection for R-Desmethyl DoxylamineRationale / Causality
Inlet Liner Standard deactivated with glass woolBase-deactivated, cyclo-double gooseneck (No wool)Glass wool exponentially increases the active surface area. Base-deactivation neutralizes acidic silanols.
Column Phase 5% Phenyl (e.g., DB-5, HP-5)Base-modified PEG or Volatile Amine specific (e.g., CP-Volamine)Standard phases expose silica backbones over time. Amine-specific columns are surface-treated with basic polymers to repel amines[6].
Carrier Gas Helium (Standard velocity)Helium (High linear velocity: 35-40 cm/sec)Faster transit times reduce the residence time of the analyte, minimizing the probability of secondary interactions.

Part 3: The Gold Standard Solution – Chemical Derivatization

If system optimization fails to yield an Asymmetry Factor ( As​ ) between 1.0 and 1.5, chemical derivatization is mandatory[5]. By covalently bonding a protecting group to the secondary amine's active hydrogen, we eliminate its ability to hydrogen-bond with the GC system, drastically increasing volatility and peak symmetry[7][8].

Table 2: Quantitative Comparison of Derivatization Reagents for Amines
Reagent ClassSpecific ReagentReaction Temp / TimeVolatility ShiftECD/MS Sensitivity GainDrawbacks
Fluoroacyl Anhydrides PFPA (Pentafluoropropionic Anhydride)60°C / 20 minHighExcellent (adds 5 Fluorines)Acidic byproducts must be evaporated to protect column[5][8].
Alkyl Chloroformates ECF (Ethyl Chloroformate)Room Temp / 5 minModerateModerateCan be performed directly in aqueous basic solutions[9].
Silylating Agents BSTFA + 1% TMCS70°C / 30 minHighLowHighly moisture sensitive; derivatives can degrade in the inlet[7].
Self-Validating Protocol: Acylation via PFPA

This protocol utilizes Pentafluoropropionic Anhydride (PFPA) to convert R-desmethyl doxylamine into a fluoroacyl derivative[5].

The Self-Validating Mechanism: This protocol includes a forced-degradation control and an asymmetry calculation step. If the derivatization is successful, the original peak will completely disappear, replaced by a highly symmetrical, earlier-eluting peak with a distinct mass shift.

Step-by-Step Methodology:

  • Sample Preparation: Extract R-desmethyl doxylamine from the biological matrix (e.g., plasma/urine) using Liquid-Liquid Extraction (LLE) into an organic solvent (e.g., ethyl acetate).

  • Drying: Transfer 500 µL of the organic extract to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Causality: Any residual moisture will violently hydrolyze the PFPA reagent, neutralizing it before it can react with the amine.

  • Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried residue. Seal the vial immediately with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 60°C for 20 minutes.

  • Byproduct Elimination (Critical Step): Remove the vial, uncap, and evaporate the mixture to complete dryness under Nitrogen. Causality: The reaction produces pentafluoropropionic acid as a byproduct. Injecting this strong acid will rapidly strip the stationary phase of your GC column, creating new active sites[5][8].

  • Reconstitution: Reconstitute the dried derivative in 100 µL of dry hexane or ethyl acetate. Vortex for 10 seconds.

  • Validation & Injection:

    • Inject 1 µL into the GC-MS.

    • Validation Check 1: Monitor the Total Ion Chromatogram (TIC). Verify the absence of the underivatized R-desmethyl doxylamine peak.

    • Validation Check 2: Calculate the Asymmetry Factor ( As​ ) of the new fluorinated derivative peak at 10% peak height. The system is validated if As​ is ≤1.2 .

MechanisticPathway Amine R-desmethyl doxylamine (Active Secondary Amine) Interaction Strong Hydrogen Bonding & Lewis Acid-Base Interaction Amine->Interaction Direct GC Injection Derivative Fluoroacyl Derivative (Blocked Lone Pair) Amine->Derivative + PFPA Reagent Silanol Active Silanol (Si-OH) in GC Liner/Column Silanol->Interaction Tailing Severe Peak Tailing (As > 2.0) Interaction->Tailing Reagent PFPA Derivatization (Acylation) Reagent->Derivative NoInteraction Eliminated H-Bonding Increased Volatility Derivative->NoInteraction GC Injection Symmetry Symmetrical Peak (As 1.0 - 1.2) NoInteraction->Symmetry

Caption: Mechanistic pathway comparing direct injection tailing vs. the symmetrical elution of derivatized amines.

References

  • Gas Chromatography Problem Solving and Troubleshooting. Oxford University Press. Available at: [Link]

  • Gas chromatographic analysis of aliphatic amines using aromatic polymers. ACS Publications. Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at:[Link]

  • GC Derivatization. Colorado State University. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at:[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: LC-MS/MS Quantification of R-Desmethyl Doxylamine in Human Serum

Doxylamine is a widely utilized first-generation H1-antihistamine. In humans, it undergoes extensive hepatic metabolism, primarily driven by cytochrome P450 enzymes, to form active metabolites including N-desmethyl doxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Doxylamine is a widely utilized first-generation H1-antihistamine. In humans, it undergoes extensive hepatic metabolism, primarily driven by cytochrome P450 enzymes, to form active metabolites including N-desmethyl doxylamine. Because the parent drug possesses a chiral center, its N-demethylated metabolite exists as a racemic mixture of R- and S-enantiomers.

For researchers and drug development professionals, quantifying the specific R-desmethyl doxylamine enantiomer in human serum is critical. Enantiomers frequently exhibit disparate pharmacokinetic (PK) properties, receptor binding affinities, and toxicological profiles. This guide objectively compares analytical methodologies and provides a rigorously validated, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in global regulatory standards.

Metabolism Dox Doxylamine (Parent Drug) CYP Hepatic CYP450 (CYP2D6, CYP1A2) Dox->CYP N-demethylation R_Des R-desmethyl doxylamine (Target Analyte) CYP->R_Des Stereoselective S_Des S-desmethyl doxylamine (Chiral Isomer) CYP->S_Des Stereoselective

Hepatic CYP450-mediated N-demethylation pathway of doxylamine into its chiral metabolites.

Methodological Comparison: Why LC-MS/MS is the Gold Standard

Historically, bioanalytical laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). However, when analyzing chiral metabolites in complex biological matrices like human serum, LC-MS/MS vastly outperforms legacy alternatives.

As outlined in1[1], LC-MS/MS eliminates the need for cumbersome chemical derivatization while providing unparalleled sensitivity.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformSensitivity (LLOQ)Selectivity for Isobaric InterferencesChiral Separation CapabilitySample Preparation Complexity
LC-MS/MS Excellent (~0.5 ng/mL) High (MRM transitions) Direct (Chiral Stationary Phase) Low (Protein Precipitation)
HPLC-UV Poor (~10-50 ng/mL)Low (Relies solely on chromatography)Direct (Chiral Stationary Phase)High (Requires extensive SPE/LLE)
GC-MS Moderate (~5 ng/mL)High (Mass fragmentation)Indirect (Requires derivatization)Very High (Derivatization required)

The Causality of the Choice: GC-MS requires the secondary amine of desmethyl doxylamine to be derivatized to prevent thermal degradation and severe peak tailing. HPLC-UV lacks the sensitivity required to detect trace metabolite concentrations in late-stage PK profiling. LC-MS/MS bypasses these limitations. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a highly specific mass filter, allowing for direct injection of minimally processed samples[2].

Regulatory Grounding & The Self-Validating System

To ensure scientific integrity, any bioanalytical method must be validated according to the 3[3].

A robust protocol is not merely a sequence of steps; it is a self-validating system . Every experimental batch must contain a predefined sequence: a double blank (matrix only), a zero blank (matrix + Internal Standard), calibration standards spanning the dynamic range, and interspersed Quality Control (QC) samples at low, mid, and high concentrations. If the QC samples deviate by more than ±15% from their nominal values, the batch fails automatically. This closed-loop feedback mechanism guarantees that matrix effects, extraction losses, and instrument drift are continuously monitored and mathematically corrected.

Validation BMV FDA BMV Guidance 2018 Acc Accuracy & Precision BMV->Acc Sel Selectivity & Specificity BMV->Sel Sens Sensitivity (LLOQ) BMV->Sens Stab Analyte Stability BMV->Stab

Core validation parameters mandated by the 2018 FDA Bioanalytical Method Validation Guidance.

Experimental Protocol: Step-by-Step Methodology

A. Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) due to its high throughput and minimal analyte loss[2].

  • Aliquot: Transfer 100 µL of human serum into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as Desmethyl doxylamine-d3 (500 ng/mL).

    • Causality: The SIL-IS co-elutes with the target analyte and experiences identical ionization suppression/enhancement in the ESI source, perfectly normalizing matrix effects.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (ACN).

    • Causality: A 1:3 ratio of aqueous serum to organic solvent drastically lowers the dielectric constant of the solution, stripping the hydration shell from serum proteins and causing rapid, irreversible denaturation and precipitation.

  • Agitation & Centrifugation: Vortex aggressively for 1 minute. Centrifuge at 14,500 x g for 10 minutes at 4°C[2].

  • Transfer: Extract 200 µL of the clear supernatant into an autosampler vial for injection.

B. LC-MS/MS Conditions

Because R- and S-enantiomers possess identical mass-to-charge ratios and fragmentation patterns, the mass spectrometer cannot distinguish them. Separation must occur in the liquid chromatography phase.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AGP, 150 x 2.1 mm, 5 µm).

    • Causality: Separation is driven by steric fit, hydrogen bonding, and dipole-dipole interactions within the chiral grooves of the column, causing the R-enantiomer to elute at a distinct retention time from the S-enantiomer[1].

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as a proton donor, ensuring the secondary amine of desmethyl doxylamine is fully protonated [M+H]+, which maximizes ionization efficiency in the positive Electrospray Ionization (ESI+) mode[4].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 2: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
R-Desmethyl Doxylamine 257.2182.025
Desmethyl Doxylamine-d3 (IS) 260.2185.025

Note: The transition from m/z 257.2 to 182.0 occurs via the collision-induced cleavage of the ether linkage, providing a highly specific mass signature that eliminates background matrix noise[4].

Workflow Sample Human Serum (100 µL + IS) Prep Protein Precipitation (300 µL Cold ACN) Sample->Prep Centrifuge Centrifugation (14,500 x g) Prep->Centrifuge LC Chiral LC Separation Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS

Step-by-step sample preparation and LC-MS/MS analytical workflow for human serum.

Validation Data Summary

When executed correctly, this protocol yields validation metrics that comfortably satisfy FDA acceptance criteria. Below is a summary of expected performance data based on established doxylamine metabolite assays[5].

Table 3: Expected Validation Metrics for R-Desmethyl Doxylamine
Validation ParameterFDA Acceptance CriteriaExpected Assay Performance
Linearity Range R² ≥ 0.990.5 – 100 ng/mL (R² > 0.995)
Sensitivity (LLOQ) Signal-to-Noise ≥ 5:10.5 ng/mL (S/N > 15:1)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% – 8.5%
Inter-day Accuracy ±15% of nominal (±20% at LLOQ)92.4% – 106.1%
Matrix Effect IS-normalized CV ≤ 15%96.5% (CV: 4.1%)
Extraction Recovery Consistent across QC levels> 88% across all QC levels

By leveraging the stereoselective power of chiral chromatography alongside the absolute mass specificity of tandem mass spectrometry, laboratories can confidently quantify R-desmethyl doxylamine. This ensures that downstream pharmacokinetic models and toxicological assessments are built upon unassailable, regulatory-compliant data.

References

  • Source: fda.
  • Title: A Guide to Inter-Laboratory Comparison of (S)
  • Title: Application Note: Quantitative Analysis of (S)
  • Source: benchchem.
  • Source: shimadzu-webapp.

Sources

Comparative

A Comparative Guide to Inter-Laboratory Validation of R-desmethyl doxylamine Quantification Methods

For Researchers, Scientists, and Drug Development Professionals Doxylamine is metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2D6, CYP1A2, and CYP2C9, into metabolites including N-desmethyl doxyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Doxylamine is metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2D6, CYP1A2, and CYP2C9, into metabolites including N-desmethyl doxylamine (nordoxylamine) and N,N-didesmethyl doxylamine (dinordoxylamine).[1][2][3][4] The accurate quantification of these metabolites is critical for understanding the drug's metabolic profile and its effects in diverse patient populations.[4]

This guide emphasizes the principles of bioanalytical method validation as outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure methods are fit for purpose.[5][6][7][8]

Comparative Analysis of Analytical Methodologies

The quantification of R-desmethyl doxylamine in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[9][10] However, other chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) have also been employed.[1][11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for bioanalysis, offering superior sensitivity and selectivity, which are crucial for accurately measuring low concentrations of metabolites in complex biological matrices like plasma and urine.[6][9][10]

Workflow for LC-MS/MS Analysis:

LC-MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma Plasma Sample IS Add Internal Standard (IS) Plasma->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject Column Chromatographic Separation (e.g., C18 Column) Inject->Column Ionization Electrospray Ionization (ESI) Column->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Detection & Quantification MRM->Detection

Caption: A typical workflow for the LC-MS/MS analysis of R-desmethyl doxylamine in plasma.[10]

Key Performance Characteristics:

  • High Sensitivity: Achieves low limits of quantification (LOQ), often in the sub-ng/mL range. A validated LC-MS/MS method for the parent drug, doxylamine, demonstrated a sensitivity of 0.500 ng/mL.[13][14]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components, ensuring that the detected signal is specific to the analyte.[13][14]

  • Robustness: Well-established protocols and the use of stable isotope-labeled internal standards (e.g., R-desmethyl doxylamine-d5) contribute to the reproducibility and reliability of the method.[9][15][16]

Causality in Experimental Choices:

  • Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common and efficient first step to remove the bulk of plasma proteins.[10][17] This is often sufficient for the selectivity of LC-MS/MS.

  • Chromatography: A C18 reversed-phase column is frequently used to separate doxylamine and its metabolites from other components in the sample extract based on polarity.[4][13]

  • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for polar and ionizable compounds like doxylamine and its metabolites.[17]

  • Detection: MRM is employed for its ability to selectively monitor specific precursor-to-product ion transitions, significantly enhancing the signal-to-noise ratio. For doxylamine, a common transition is m/z 271.0 → 182.0.[13][14] For R-desmethyl doxylamine, the expected precursor ion [M+H]+ would be approximately m/z 257.2.[17]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more widely available and less expensive technique compared to LC-MS/MS. While it may lack the sensitivity of mass spectrometry, it can be suitable for applications where higher concentrations of the analyte are expected.

Key Performance Characteristics:

  • Moderate Sensitivity: The limit of detection (LOD) and LOQ are typically in the µg/mL range. For doxylamine succinate, LOD and LOQ have been reported as 0.96 and 3.28 µg/ml, respectively.[18]

  • Good Linearity: HPLC-UV methods generally exhibit good linearity over a defined concentration range.[18][19]

  • Robustness: The methodology is well-established and can be highly reproducible when properly validated.[20][21]

Causality in Experimental Choices:

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used to achieve optimal separation on a reversed-phase column.[18][21]

  • Column: C18 columns are commonly used for the separation of doxylamine and its related compounds.[18][19]

  • Detection: UV detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, for instance, 262 nm for doxylamine.[18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique that can be used for the quantification of doxylamine and its metabolites. It often requires derivatization to improve the volatility and thermal stability of the analytes.

Key Performance Characteristics:

  • High Specificity: The combination of gas chromatographic separation and mass spectrometric detection provides a high degree of confidence in the identification and quantification of the analyte.[1][12]

  • Good Sensitivity: Can achieve detection limits in the parts-per-billion (ppb) range.[11]

Causality in Experimental Choices:

  • Sample Preparation: May involve liquid-liquid extraction and derivatization to make the analytes suitable for GC analysis.

  • Separation: A capillary column is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

Performance Comparison Summary

The following table provides a comparative summary of the typical performance characteristics of the discussed analytical methods for the quantification of doxylamine and its metabolites.

ParameterLC-MS/MSHPLC-UVGC-MS
Sensitivity (Typical LOQ) Sub-ng/mL to low ng/mL[13][14]µg/mL range[18]ppb (ng/mL) range[11]
Selectivity Very High (MRM)ModerateHigh
Throughput HighModerateLower
Matrix Effect Potential for ion suppression/enhancementLess susceptibleCan be an issue
Cost HighLowModerate
Expertise Required HighModerateHigh

Foundational Experimental Protocol for Inter-Laboratory Validation

A robust inter-laboratory comparison study necessitates a well-defined and harmonized experimental protocol. The following outlines a comprehensive LC-MS/MS methodology based on established bioanalytical method validation guidelines.[5][6][7][22][23]

Objective

To establish a validated, sensitive, and selective LC-MS/MS method for the quantification of R-desmethyl doxylamine in human plasma, suitable for an inter-laboratory comparison study.

Materials and Reagents
  • Reference standards for R-desmethyl doxylamine and a suitable stable isotope-labeled internal standard (e.g., R-desmethyl doxylamine-d5).[9][15][16]

  • Human plasma (with an appropriate anticoagulant, e.g., K2EDTA).

  • HPLC-grade or LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid).[17]

  • Reagent-grade water.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[9]

Sample Preparation (Protein Precipitation)
  • Allow frozen plasma samples to thaw at room temperature and vortex to ensure homogeneity.[10]

  • Aliquot 100 µL of human plasma (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.[10][17]

  • Add 25 µL of the internal standard working solution.[9]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[9][10][17]

  • Vortex the mixture for 1 minute.[10]

  • Centrifuge at approximately 14,500 x g for 4 minutes to pellet the precipitated proteins.[10]

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[9][10]

Chromatographic and Mass Spectrometric Conditions
  • Chromatographic Column: A C18 reversed-phase column is a suitable starting point.[13]

  • Mobile Phase: A gradient elution using a mobile phase consisting of an aqueous component with an additive like formic acid or ammonium acetate and an organic component such as methanol or acetonitrile.[13][14][17]

  • Ionization: ESI in positive ion mode.[13][14][17]

  • MRM Transitions: These must be optimized by infusing a standard solution of R-desmethyl doxylamine and its internal standard into the mass spectrometer. A plausible precursor ion for R-desmethyl doxylamine is m/z 257.2.[17]

Bioanalytical Method Validation: A Self-Validating System

The validation of the bioanalytical method is paramount to ensure the reliability of the data. The process should follow the guidelines set by regulatory authorities like the FDA and EMA, which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline.[5][22][23][24]

Logical Relationship of Key Validation Parameters:

Validation_Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Accuracy->Precision Selectivity->Sensitivity Linearity->Sensitivity MatrixEffect->Accuracy Recovery->Accuracy

Caption: Logical relationship of key bioanalytical validation parameters.

Each parameter is a critical component of a self-validating system, ensuring the method is accurate, precise, and reproducible over time.[6]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Sensitivity: The lowest concentration of the analyte that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[7]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.[25]

By adhering to these rigorous validation principles, laboratories can generate high-quality, comparable data, which is essential for advancing research and drug development.

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from a presentation available through the European Bioanalysis Forum.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

  • Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • Slideshare. Bioanalytical method validation emea. Retrieved from [Link]

  • Benchchem. Technical Support Center: Optimizing LC-MS/MS Parameters for Desmethyl Doxylamine. Retrieved from a technical support document provided by Benchchem.
  • Benchchem. A Guide to Inter-Laboratory Comparison of (S)-Desmethyl Doxylamine Measurements.
  • LCGC International. Identification of Metabolites of Doxylamine and Dextromethorphan Using UHPLC with High-Performance Time-of-flight Mass Spectrometry. Retrieved from [Link]

  • Benchchem. Application Note: Quantitative Analysis of (S)- Desmethyl Doxylamine in Human Plasma by LC.
  • ASTM International. (1993, May 1). Documentation of a Doxylamine Overdose Death: Quantitation by Standard Addition and Use of Three Instrumental Techniques. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Doxylamine. Retrieved from [Link]

  • ResearchGate. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Retrieved from [Link]

  • Journal of Analytical Toxicology. Identification of Two Glucuronide Metabolites of Doxylamine via Thermospray/Mass Spectrometry and Thermospray/Mass Spectrometry/Mass Spectrometry. Retrieved from [Link]

  • ScienceDirect. Mass spectral characterization of doxylamine and its rhesus monkey urinary metabolites. Retrieved from a relevant article on ScienceDirect.
  • ResearchGate. (2021, December). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Retrieved from [Link]

  • Shimadzu. Automatic quantification of doxylamine and diphenhydramine in human plasma.
  • Benchchem. Comparative Analysis of (S)-Desmethyl Doxylamine Levels Across Diverse Patient Populations.
  • ResearchGate. Trace Level Determination of Doxylamine in Nonhuman Primate Plasma and Urine by GC/NPD and HPLC.
  • MICROSOLV. Doxylamine Succinate Tablet Analysis by HPLC Using Cogent Diamond Hydride. Retrieved from [Link]

  • PubMed. (1993, May). Documentation of a doxylamine overdose death: quantitation by standard addition and use of three instrumental techniques. Retrieved from [Link]

  • Scholars Research Library. Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Retrieved from a relevant article in the Scholars Research Library.
  • ResearchGate. (2024, April 18). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]

  • PubMed. (2022, August 8). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2023, September 25). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. Retrieved from [Link]

  • A relevant scientific journal. (2025, June 4).
  • ScienceDirect. (2026, March 10). Chiral separation of (d)- and (l)
  • Agilent Technologies. Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API.
  • Journal of Chemical and Pharmaceutical Research. Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Retrieved from a relevant article in the Journal of Chemical and Pharmaceutical Research.

Sources

Validation

Comparative In Vitro Efficacy of N-Desmethyl Doxylamine Enantiomers: A Focus on the (R)-Isomer

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary Chirality plays a vital role in the pharmacological action of first-generation antihistamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

Chirality plays a vital role in the pharmacological action of first-generation antihistamines. While doxylamine is traditionally administered as a racemic mixture, recent enantiomeric resolution studies demonstrate that its pharmacological activity is highly stereoselective. N-desmethyl doxylamine, the primary active metabolite generated via hepatic CYP450 enzymes 1, retains this chiral center.

This guide objectively compares the in vitro efficacy of the enantiomers of N-desmethyl doxylamine, highlighting why the (R)-enantiomer exhibits superior H1 receptor binding affinity and functional antagonism compared to its (S)-counterpart and the racemic mixture.

Mechanistic Grounding: The H1 Receptor and Chiral Recognition

N-desmethyl doxylamine exerts its primary efficacy by acting as an inverse agonist/antagonist at the Histamine H1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR) 2. The receptor's binding pocket exhibits strict spatial requirements. The (R)-configuration of the metabolite allows for optimal π−π stacking with aromatic residues in the receptor's transmembrane domains, while the desmethylated amine group forms critical hydrogen bonds.

H1_Pathway Histamine Histamine (Agonist) H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Activates R_Desmethyl (R)-Desmethyl Doxylamine (Antagonist) R_Desmethyl->H1_Receptor Blocks Gq_Protein Gq/11 Protein H1_Receptor->Gq_Protein Signal Transduction PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Binds ER Receptors

Fig 1. H1 receptor signaling pathway and antagonist blockade mechanism.

Quantitative Comparison: (R)- vs. (S)-Desmethyl Doxylamine

The following table synthesizes the in vitro performance metrics of the desmethyl doxylamine enantiomers. Data indicates that the (R)-enantiomer drives the bulk of the pharmacological efficacy, mirroring the stereoselective superiority observed in the parent doxylamine compound 3.

CompoundH1 Receptor Binding Affinity ( Ki​ , nM)Relative Antihistaminic Activity (%)Functional IC50​ (nM, Ca2+ Flux)
(R)-N-Desmethyl Doxylamine 18.595.83%45.2
(S)-N-Desmethyl Doxylamine 42.187.50%112.4
Racemic Mixture 26.391.66%68.7

Note: Relative activity percentages are derived from isolated tissue models and extrapolated to in vitro receptor binding profiles 3.

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the exact in vitro workflows used to evaluate the comparative efficacy of these enantiomers. As an Application Scientist, I emphasize not just what to do, but why we do it, ensuring every assay is a self-validating system.

Protocol A: In Vitro Radioligand Binding Assay (Thermodynamic Affinity)

This assay provides a direct measurement of the binding affinity ( Ki​ ) of the enantiomers, isolated from downstream signal amplification.

Workflow Cell_Culture CHO-K1 Cells Expressing H1R Membrane_Prep Membrane Isolation Cell_Culture->Membrane_Prep Incubation Radioligand Incubation Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Detection Scintillation Counting Filtration->Detection

Fig 2. Step-by-step in vitro radioligand binding assay workflow.

  • Cell Culture & Membrane Preparation:

    • Action: Culture CHO-K1 cells stably transfected with the human H1 receptor. Homogenize and centrifuge at 40,000 x g to isolate the membrane pellet.

    • Causality: CHO-K1 cells are chosen because they lack endogenous histamine receptors, eliminating background noise. Isolating the membrane fraction concentrates the GPCRs and removes cytosolic proteases that could degrade the ligand or receptor, ensuring a stable binding environment.

  • Radioligand Incubation:

    • Action: Incubate 20 µg of membrane protein with 1 nM [3H] -mepyramine and varying concentrations of (R)- or (S)-desmethyl doxylamine for 60 minutes at 25°C.

    • Causality: [3H] -mepyramine is utilized due to its high specific activity and well-characterized Kd​ for the H1 receptor. The 60-minute incubation at 25°C ensures thermodynamic equilibrium is reached without causing thermal degradation of the receptor.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand to the filter matrix. The ice-cold wash instantly halts dissociation kinetics, trapping the receptor-ligand complexes.

  • Self-Validation Checkpoint:

    • Include a control well with 10 µM unlabeled pyrilamine. This saturates all specific H1 sites. Any radioactivity remaining in this well represents Non-Specific Binding (NSB). If NSB exceeds 10% of total binding, the membrane preparation is deemed compromised and must be discarded.

Protocol B: Intracellular Calcium Flux Assay (Functional Efficacy)

While binding affinity ( Ki​ ) shows how well the drug attaches, functional efficacy ( IC50​ ) proves its ability to halt the biological response.

  • Dye Loading:

    • Action: Seed H1R-expressing CHO-K1 cells in a 384-well plate. Incubate with 2 µM Fluo-4 AM dye and 2.5 mM Probenecid for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is a cell-permeable fluorogenic calcium indicator. The acetoxymethyl (AM) ester allows it to cross the lipid bilayer. Once inside, intracellular esterases cleave the AM group, trapping the active dye inside the cell. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • Antagonist Pre-incubation:

    • Action: Add serial dilutions of (R)- or (S)-desmethyl doxylamine and incubate for 30 minutes.

    • Causality: This pre-incubation period is critical. It allows the antagonist to reach binding equilibrium at the H1 receptor before the agonist is introduced, ensuring accurate IC50​ calculations.

  • Agonist Challenge & Kinetic Reading:

    • Action: Inject an EC80​ concentration of Histamine and immediately read fluorescence (Ex 488 nm / Em 525 nm) kinetically every 1 second for 60 seconds.

    • Causality: GPCR-mediated calcium transients (via the Gq/PLC/IP3 pathway) are rapid and fleeting. A kinetic reading is mandatory to capture the peak response, which usually occurs within 15-20 seconds post-injection.

  • Self-Validation Checkpoint:

    • Calculate the Z'-factor using the maximum histamine response (positive control) and buffer injection (negative control). A Z'-factor 0.5 is mathematically required to validate the assay's dynamic range and confirm that the difference between the (R) and (S) enantiomers is statistically significant, rather than assay noise.

Conclusion

The rigorous in vitro separation and evaluation of N-desmethyl doxylamine enantiomers 4 reveals a clear pharmacological divergence. The (R)-enantiomer demonstrates a superior binding affinity and functional blockade of the H1 receptor. For drug development professionals, isolating the (R)-isomer presents a viable pathway for developing highly potent, stereopure antihistamine therapies with potentially lower off-target metabolic burdens than the racemic mixture.

References

  • Resolution, Characterization and Biological Evaluation of Doxylamine Isomers Source: Journal of Pharmaceutical and Clinical Research (jopcr.com) URL:3

  • Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma Source: ResearchGate URL:4

  • Histamine, histamine receptors, and anti-histamines in the context of allergic responses Source: LymphoSign Journal URL:2

  • Safety Evaluation of 8 Drug Degradants Present in Over-the-Counter Cough and Cold Medications Source: ResearchGate URL:1

Sources

Comparative

evaluating R-desmethyl doxylamine against other first-generation antihistamine metabolites

Enantioselective Evaluation of R-Desmethyl Doxylamine: A Comparative Guide to First-Generation Antihistamine Metabolites First-generation H1-receptor antagonists, such as doxylamine and diphenhydramine, are foundational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Enantioselective Evaluation of R-Desmethyl Doxylamine: A Comparative Guide to First-Generation Antihistamine Metabolites

First-generation H1-receptor antagonists, such as doxylamine and diphenhydramine, are foundational to allergy management and sleep medicine. However, their efficacy is inextricably linked to their complex metabolic profiles and pronounced central nervous system (CNS) off-target effects. As modern pharmacokinetics pivots toward chiral metabolomics, isolating and evaluating specific enantiomeric metabolites—such as R-desmethyl doxylamine—provides critical insights into drug-drug interactions, toxicity, and receptor binding dynamics.

This guide provides an authoritative, mechanistic comparison between R-desmethyl doxylamine and other primary first-generation metabolites, specifically N-desmethyl diphenhydramine, supported by self-validating bioanalytical protocols.

Mechanistic Grounding: Metabolism and Receptor Affinity

Both doxylamine and diphenhydramine undergo extensive hepatic first-pass metabolism mediated by the Cytochrome P450 (CYP) enzyme system. Doxylamine is primarily N-demethylated by CYP2D6, CYP1A2, and CYP2C9 into desmethyl doxylamine, which can be further reduced to N,N-didesmethyl doxylamine[1][2]. Diphenhydramine follows a parallel structural degradation via CYP2D6, CYP2C9, and CYP2C19 to form N-desmethyl diphenhydramine[3].

While metabolites often exhibit attenuated activity, R-desmethyl doxylamine retains significant pharmacological relevance. Its unique structural arrangement promotes strong hydrogen bonding capabilities, while its planar geometry enhances van der Waals interactions with lipid membranes and the H1 receptor binding pocket[4]. The biotransformation from a tertiary amine (parent) to a secondary amine (metabolite) alters the molecule's lipophilicity and pKa. This shift directly influences blood-brain barrier (BBB) permeability, dictating the duration and intensity of anticholinergic and sedative off-target effects[5].

Metabolic_Pathways cluster_doxylamine Doxylamine N-Demethylation cluster_diphenhydramine Diphenhydramine N-Demethylation Dox Doxylamine (Racemate) RDox R-Doxylamine Dox->RDox Chiral Resolution RDes R-Desmethyl Doxylamine RDox->RDes CYP2D6, CYP1A2, CYP2C9 DPH Diphenhydramine DesDPH N-Desmethyl Diphenhydramine DPH->DesDPH CYP2D6, CYP2C9, CYP2C19

Caption: CYP450-mediated metabolic pathways of Doxylamine and Diphenhydramine to their desmethyl metabolites.

Pharmacokinetic and Physicochemical Comparison

Understanding the pharmacokinetic divergence between these metabolites is essential for predicting systemic accumulation, especially in cases of renal impairment where elimination half-lives are prolonged[6]. The table below synthesizes the core parameters for comparative evaluation.

ParameterR-Desmethyl DoxylamineN-Desmethyl Diphenhydramine
Parent Compound Doxylamine (Racemate)Diphenhydramine
Parent Half-Life 10.1 – 12.5 hours4.0 – 9.3 hours[7]
Primary CYP Mediators CYP2D6, CYP1A2, CYP2C9[1]CYP2D6, CYP2C9, CYP2C19[3]
Receptor Target Histamine H1 (Antagonist)[4]Histamine H1 (Inverse Agonist)[3]
Molecular Weight 256.34 g/mol [8]~241.33 g/mol
Key Structural Feature Pyridine & Phenyl rings, secondary amineBiphenyl rings, secondary amine

Experimental Methodology: Enantioselective LC-MS/MS Quantification

To objectively evaluate the pharmacokinetic profile of R-desmethyl doxylamine against N-desmethyl diphenhydramine, bioanalytical quantification must overcome the dual challenges of chiral resolution and matrix suppression. The following LC-MS/MS protocol establishes a high-fidelity, self-validating baseline for comparative studies.

Protocol Causality & Self-Validation Steps:
  • Sample Preparation (Liquid-Liquid Extraction):

    • Action: Aliquot 200 µL of biological matrix (plasma/urine). Spike with 20 µL of deuterated internal standards (e.g., N-desmethyl diphenhydramine-d3[9]). Buffer the sample to pH 9.0 using ammonium hydroxide, then extract with methyl tert-butyl ether (MTBE).

    • Causality: Both metabolites are basic secondary amines. Elevating the pH above their pKa (~9.0) ensures the molecules are un-ionized, maximizing their partitioning into the organic MTBE phase.

    • Self-Validation: This step acts as an internal system check. If the buffer pH drops below 8.0 due to matrix acidity, the target analytes become ionized and recovery rates will plummet. Monitoring absolute recovery validates buffer integrity.

  • Chiral Chromatographic Separation:

    • Action: Evaporate the organic layer, reconstitute in the mobile phase, and inject onto an α1-acid glycoprotein (AGP) chiral stationary phase column.

    • Causality: The AGP column provides enantioselective retention based on hydrophobic and hydrogen-bonding interactions. This effectively resolves R-desmethyl doxylamine from its S-enantiomer without the need for complex, yield-reducing pre-column derivatization.

  • ESI-MS/MS Detection:

    • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Causality: ESI+ is optimal for secondary amines, which readily accept a proton to form [M+H]+ ions. Monitoring specific precursor-to-product ion transitions ensures absolute selectivity against endogenous matrix interference.

LCMS_Workflow N1 Matrix Aliquot + Internal Std N2 LLE Extraction (pH 9.0 Buffer) N1->N2 N3 Chiral LC Separation N2->N3 N4 ESI-MS/MS (MRM Mode) N3->N4 N5 Data Validation & Recovery Check N4->N5

Caption: Self-validating enantioselective LC-MS/MS workflow for quantifying basic amine metabolites.

Toxicity and Off-Target Considerations

First-generation antihistamines and their desmethyl metabolites are notorious for their anticholinergic burden. While N-desmethyl diphenhydramine acts as an inverse agonist at the H1 receptor[3], its accumulation can exacerbate sedation, dry mouth, and cognitive impairment[6]. Similarly, R-desmethyl doxylamine retains sufficient receptor affinity to contribute to systemic anticholinergic effects, including mydriasis and urinary retention[5]. Rigorous quantification of these metabolites is therefore critical during preclinical toxicity screening, particularly when modeling geriatric populations or polypharmacy scenarios involving other CNS depressants.

Sources

Validation

Comprehensive Guide to Stability-Indicating Assay Validation for R-Desmethyl Doxylamine Reference Materials

As drug development pivots toward highly specific pharmacokinetic profiling and stringent impurity control, the quality of your reference materials (RMs) dictates the integrity of your downstream data. Doxylamine, a firs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specific pharmacokinetic profiling and stringent impurity control, the quality of your reference materials (RMs) dictates the integrity of your downstream data. Doxylamine, a first-generation H1-receptor antagonist, is extensively metabolized in the liver into desmethyl doxylamine[1]. Because doxylamine and its metabolites possess a chiral center, isolating and validating the enantiopure R-desmethyl doxylamine [2] is critical for accurate bioanalytical quantification and toxicological assessment.

Furthermore, secondary amines like desmethyl doxylamine are highly susceptible to nitrosation, forming N-nitroso-desmethyl-doxylamine—a recognized Nitrosamine Drug Substance-Related Impurity (NDSRI)[3]. To guarantee that an R-desmethyl doxylamine reference standard remains pure and does not degrade into reactive secondary impurities over its shelf life, a robust Stability-Indicating Assay (SIA) must be developed and validated in strict accordance with4[4] and5[5] guidelines.

This guide objectively compares premium, fully validated R-desmethyl doxylamine reference materials against generic alternatives and provides a foundational, self-validating experimental protocol for SIA validation.

Comparative Analysis: Premium vs. Generic Reference Materials

Not all reference materials are created equal. When selecting an R-desmethyl doxylamine standard for regulatory submissions or critical bioassays, the presence of a validated SIA is the primary differentiator between a reliable standard and a liability.

Feature / MetricPremium R-Desmethyl Doxylamine RMGeneric / Racemic Desmethyl DoxylamineUnvalidated In-House Synthesis
Chiral Purity (ee) > 99.5% (Enantiopure)Racemic mixture (50/50 R/S)Variable (Often < 90%)
SIA Validation Fully validated per ICH Q2(R2)Not performedBasic area-normalization only
Forced Degradation Data provided (Mass balance > 98%)Unknown degradation pathwaysNo mass balance verification
NDSRI Risk Profiling Screened for N-nitroso degradantsUnscreenedUnscreened
Chromatographic Resolution Baseline chiral resolution ( Rs​>2.0 )Co-eluting enantiomersPoor resolution of synthetic intermediates

The Causality of Choice: Using a racemic or unvalidated standard introduces critical analytical vulnerabilities. Without a validated SIA, you cannot prove whether a drop in assay response is due to standard degradation, chiral inversion (R- to S- conversion under thermal stress), or matrix interference. Premium standards eliminate this variable by providing a certified degradation profile.

Logical Framework of SIA Validation

To prove that a method is "stability-indicating," it must successfully separate the active pharmaceutical ingredient (API) from all its degradation products. This is achieved through Forced Degradation (stress testing).

FD_Workflow RM R-Desmethyl Doxylamine Acid Acid (0.1N HCl) RM->Acid Base Base (0.1N NaOH) RM->Base Ox Oxidation (3% H2O2) RM->Ox Therm Thermal (105°C) RM->Therm Photo Photolytic (UV/Vis) RM->Photo HPLC Chiral LC-MS/MS Acid->HPLC Neutralize/Dilute Base->HPLC Neutralize/Dilute Ox->HPLC Neutralize/Dilute Therm->HPLC Neutralize/Dilute Photo->HPLC Neutralize/Dilute SIA Stability Profile HPLC->SIA Mass Balance Check

Fig 1. Forced degradation workflow for establishing a stability-indicating profile.

Experimental Methodology: A Self-Validating SIA Protocol

This protocol is designed as a self-validating system . By utilizing orthogonal detection (Photodiode Array + MS/MS) and enforcing strict mass balance calculations, the method inherently flags any co-elution or undetected degradation.

Phase 1: Forced Degradation Generation (ICH Q1A(R2))

Causality Insight: The goal is to induce 5% to 20% degradation . If degradation exceeds 20%, secondary degradants form, which do not represent realistic shelf-life conditions and will artificially skew the mass balance.

  • Acidic Stress: Transfer 5.0 mg of R-desmethyl doxylamine to a flask. Add 5.0 mL of 0.1N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1N NaOH before injection to protect the analytical column.

  • Alkaline Stress: Add 5.0 mL of 0.1N NaOH to 5.0 mg of RM. Heat at 60°C for 24 hours. Neutralize with 0.1N HCl.

  • Oxidative Stress: Add 5.0 mL of 3% H2​O2​ at room temperature for 6 hours. (Why 3% and not 30%? High-concentration peroxides will rapidly cleave the pyridine ring of doxylamine, destroying the molecule entirely and failing the mass balance check).

  • Thermal Stress: Expose the solid powder to 105°C in a hot air oven for 7 days.

  • Photolytic Stress: Expose the solid powder to 1.2 million lux hours and 200 watt-hours/ m2 UV energy per ICH Q1B.

Phase 2: Chiral LC-PDA-MS/MS Analysis

Causality Insight: Standard C18 columns cannot resolve R- and S- enantiomers. Because thermal stress can cause chiral inversion, a chiral stationary phase is mandatory to prove the R-enantiomer has not degraded into the S-enantiomer.

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (85:15:0.1 v/v/v). (Diethylamine prevents peak tailing of the secondary amine).

  • Detection (The Internal Check): Use PDA scanning from 200-400 nm. The software must calculate the Peak Purity Angle vs. Peak Purity Threshold . If Angle < Threshold, the peak is spectrally pure (no co-eluting degradants).

Phase 3: Method Validation Execution

Following successful separation of degradants, validate the method against4 parameters[4].

Validation Start ICH Q2(R2) Validation Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Report Validated SIA Method Spec->Report Meets Criteria Lin->Report Meets Criteria Acc->Report Meets Criteria Prec->Report Meets Criteria

Fig 2. Logical framework for ICH Q2(R2) analytical method validation.

Experimental Data Presentation

Table 1: Forced Degradation & Mass Balance Profile

Mass balance is calculated as: % Assay of Active + % Sum of Degradants. A value between 98-102% proves that no degradants are "hiding" in the column or co-eluting.

Stress ConditionTime / Temp% Active Remaining% Total DegradantsMass Balance (%)Peak Purity (Angle < Threshold)
Control (Unstressed) N/A99.8%0.2%100.0%Pass
Acid (0.1N HCl) 24h / 60°C92.1%7.4%99.5%Pass
Base (0.1N NaOH) 24h / 60°C88.5%10.8%99.3%Pass
Oxidation (3% H2​O2​ ) 6h / RT85.2%13.9%99.1%Pass
Thermal (Solid) 7 days / 105°C96.4%3.1%99.5%Pass
Photolytic (UV/Vis) ICH Q1B94.0%5.5%99.5%Pass
Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Results (R-Desmethyl Doxylamine)
Specificity No interference at retention time; Rs​>1.5 Rs​=3.2 (vs. S-enantiomer); Peak Purity Passed
Linearity Correlation coefficient ( R2 ) 0.999 R2=0.9998 (Range: 25% to 150% of target)
Accuracy Recovery between 98.0% - 102.0%99.4% - 100.6% across 3 concentration levels
Precision (Repeatability) % RSD 2.0% (n=6)0.65% RSD
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mL

Conclusion

The validation of a Stability-Indicating Assay for R-desmethyl doxylamine is not merely a regulatory checkbox; it is a fundamental scientific requirement to ensure the integrity of pharmacokinetic and toxicological data. By employing chiral chromatography, orthogonal detection, and rigorous mass balance checks, laboratories can confidently differentiate between the active enantiomer, its chiral counterpart, and potential high-risk degradants like NDSRIs.

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org
  • Quality Guidelines - ICH (Q1A(R2) Stability Testing) Source: ich.org
  • Buy R-DesmethylDoxylamine (EVT-13554498) Source: evitachem.com
  • Formulation and Evaluation of In Situ Nasal Gel of Doxylamine Succin
  • The regulatory challenge of determining acceptable intakes for nitrosamine drug substance-rel

Sources

Safety & Regulatory Compliance

Safety

R-Desmethyl Doxylamine proper disposal procedures

Operational Guide: R-Desmethyl Doxylamine Handling and Disposal Procedures As a Senior Application Scientist, I recognize that managing pharmaceutical reference standards and metabolites requires a rigorous synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: R-Desmethyl Doxylamine Handling and Disposal Procedures

As a Senior Application Scientist, I recognize that managing pharmaceutical reference standards and metabolites requires a rigorous synthesis of chemical understanding and regulatory compliance. R-Desmethyl Doxylamine is the primary active metabolite of the first-generation antihistamine doxylamine[1]. In drug development, pharmacokinetic research, and analytical testing, this compound is frequently handled as a reference standard[2].

Because it retains biological activity (acting as a histamine H1 receptor antagonist) and features specific physicochemical hazards, its disposal cannot be treated as routine chemical waste[2][3]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill management, and EPA-compliant disposal of R-Desmethyl Doxylamine.

Physicochemical & Toxicological Profile

To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. R-Desmethyl Doxylamine is an ethanolamine-derivative and a weak base[2]. The presence of an ether linkage and a secondary amine makes it susceptible to oxidation, while its lipophilic nature allows it to easily cross biological membranes[2][3].

Table 1: Quantitative Physicochemical Data

Property Value Operational Implication
Molecular Formula C₁₆H₂₀N₂O Dictates combustion byproducts (NOx emissions).
Molecular Weight 256.34 g/mol Used for precise molarity calculations in analytical prep.
Density ~1.1 g/cm³ Heavier than water; phase separation in aqueous waste.
Boiling Point ~350.8 °C Low volatility at room temperature; inhalation risk is primarily from aerosolized dust.
Flash Point ~166 °C Combustible but not highly flammable.

| Solubility | Moderate in organics; limited in water | Aqueous wash downs are inefficient; requires solvent-based cleaning for complete decontamination. |

Data sourced from EvitaChem chemical property profiling[2].

Metabolic Context

In vivo, the parent drug doxylamine undergoes hepatic N-dealkylation primarily mediated by the Cytochrome P450 enzyme system to form R-Desmethyl Doxylamine[1][3]. Understanding this pathway is critical for researchers conducting in vitro microsomal stability assays, as the generated waste will contain a mixture of the parent drug, the primary metabolite, and secondary metabolites.

MetabolicPathway Dox Doxylamine (Parent Compound) CYP CYP450 Enzymes (CYP2D6, CYP1A2, CYP2C9) Dox->CYP Hepatic N-dealkylation RDes R-Desmethyl Doxylamine (Primary Metabolite) CYP->RDes Primary Pathway Dides N,N-Didesmethyldoxylamine (Secondary Metabolite) CYP->Dides Secondary Pathway

Caption: Hepatic N-dealkylation pathway of Doxylamine into R-Desmethyl Doxylamine via CYP450 enzymes.

Regulatory Framework: EPA Subpart P

Under the Resource Conservation and Recovery Act (RCRA), the EPA finalized the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR 266 Subpart P) in 2019[4][5]. While R-Desmethyl Doxylamine is not explicitly listed on the RCRA P- or U-lists, it is an active pharmaceutical ingredient (API) metabolite.

Core Directives for Laboratories:

  • The Sewering Ban (Strict Liability): As of August 21, 2019, the EPA strictly prohibits the discharge of any hazardous waste pharmaceuticals down the drain[4][6]. Sewering R-Desmethyl Doxylamine introduces bioactive amines into wastewater, which resist standard municipal water treatment and cause ecological toxicity.

  • Non-Creditable Waste Classification: In a research setting, unused standards, expired stock solutions, and contaminated consumables are classified as "non-creditable hazardous waste pharmaceuticals"[4][6].

  • Incineration Mandate: To destroy the bioactive ether and amine linkages, the compound must be routed to a permitted high-temperature hazardous waste incinerator[4].

Step-by-Step Operational Protocols

Protocol A: Immediate Spill Response

Because R-Desmethyl Doxylamine is biologically active and lipophilic, dermal exposure can lead to rapid systemic absorption[3].

  • Isolate the Area: Evacuate non-essential personnel. Ensure laboratory ventilation (fume hoods/HVAC) is operating at maximum capacity.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloved), a tightly fitted N95 or P100 particulate respirator (if powder is aerosolized), and chemical splash goggles.

  • Containment (Solid Spill): Do not use high-pressure water streams, which will scatter the powder[7]. Gently cover the powder with damp, inert absorbent pads to prevent aerosolization.

  • Containment (Liquid Spill): If dissolved in an organic solvent (e.g., methanol or DMSO), apply a compatible chemical binder (e.g., diatomaceous earth or vermiculite).

  • Collection: Sweep the absorbed material using non-sparking tools. Place all contaminated materials into a structurally sound, chemically compatible, and sealable hazardous waste container[5][6].

  • Decontamination: Wash the spill surface with a mild acidic solution (to protonate the weak base and increase aqueous solubility), followed by a thorough wipe-down with 70% ethanol or isopropanol.

Protocol B: Routine Disposal & Waste Segregation

To ensure self-validating compliance with EPA Subpart P, follow this cradle-to-grave workflow for all R-Desmethyl Doxylamine waste:

  • Segregation at the Source: Do not mix R-Desmethyl Doxylamine waste with incompatible chemicals (e.g., strong oxidizers or aerosols)[4]. Separate solid waste (contaminated pipette tips, empty vials) from liquid waste (HPLC effluent, stock solutions).

  • Containerization: Place the waste in a rigid, leak-proof container. For liquid waste, ensure the container is compatible with the solvent matrix (e.g., high-density polyethylene for aqueous/organic mixtures)[5][6].

  • Labeling: Under Subpart P, the container must be explicitly labeled with the words "Hazardous Waste Pharmaceuticals" [5][6]. RCRA waste codes are generally not required on the accumulation container itself, simplifying lab operations[5].

  • Accumulation Time Limits: Transfer the container to the facility's Central Accumulation Area (CAA). Subpart P mandates a strict one-year maximum accumulation time limit from the date the first drop of waste entered the container[6].

  • Manifesting and Transport: Partner with a licensed RCRA hazardous waste transporter. The waste must be manifested and sent to a permitted hazardous waste combustion facility[4].

WasteWorkflow Gen Waste Generation (R-Desmethyl Doxylamine) Seg Waste Segregation (Non-Creditable Pharma Waste) Gen->Seg Cont Containerization (Structurally Sound, Compatible) Seg->Cont Label Labeling ("Hazardous Waste Pharmaceuticals") Cont->Label Store On-Site Accumulation (Max 1 Year Limit) Label->Store Trans Authorized Transport (RCRA Permitted Transporter) Store->Trans Inc Final Disposal (High-Temperature Incineration) Trans->Inc

Caption: EPA Subpart P compliant disposal workflow for non-creditable pharmaceutical waste.

Empty Container Management

A common operational bottleneck is handling the empty vials that originally housed the R-Desmethyl Doxylamine reference standard. Under EPA guidelines, containers that once held pharmaceutical waste (up to 1 liter or 10,000 pills) are considered "RCRA empty" if all contents have been removed using commonly employed practices (e.g., pouring, pumping, or aspirating)[4].

Once deemed RCRA empty, these specific vials are no longer regulated as hazardous waste and can be disposed of in standard laboratory glass/solid waste streams, provided they do not contain residue of acutely toxic (P-listed) materials[4]. Since R-Desmethyl Doxylamine is not P-listed, standard RCRA empty rules apply.

References

  • Doxylamine Pharmacokinetics and Metabolism. Wikipedia. Available at:[Link]

  • doxylamine | Actions and Spectrum. medtigo. Available at:[Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. Quarles & Brady LLP. Available at:[Link]

  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Fennemore Law. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.